FPI-1523
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
311343-11-0 |
|---|---|
Molecular Formula |
C9H16N2O3S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate |
InChI |
InChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1 |
InChI Key |
PCFWUYJHCYCQKP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NCCSC(=O)C |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NCCSC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
This technical guide provides a comprehensive overview of the basic properties of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, a peptide-like molecule containing a thioester linkage. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate[1] |
| CAS Number | 311343-11-0[1] |
| Molecular Formula | C9H16N2O3S2[1] |
| Synonyms | I-152, N-(N-ACETYL-L-CYSTEINYL)-S-ACETYLCYSTEAMINE[1] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 264.4 g/mol [1] |
| XLogP3 | -0.4[1] |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
| Exact Mass | 264.06023 g/mol |
| Topological Polar Surface Area | 135 Ų |
Experimental Data
Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the melting point, boiling point, or solubility of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester. The absence of this information suggests that this compound may be novel or not extensively characterized in published literature.
Hypothetical Synthesis Protocol
A plausible synthetic route for this molecule would involve the coupling of N-acetyl-L-cysteine to S-acetylcysteamine. A generalized experimental workflow is proposed below.
Methodology:
-
Activation of N-acetyl-L-cysteine: The carboxylic acid group of N-acetyl-L-cysteine would first be activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Coupling with S-acetylcysteamine: The activated N-acetyl-L-cysteine would then be reacted with S-acetylcysteamine. The reaction would be carried out under an inert atmosphere and at controlled temperatures to prevent side reactions.
-
Purification: The crude product would be purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Given its structure as a thioester derivative of N-acetylcysteine (NAC), it is plausible that this compound could act as a prodrug of NAC. NAC is a well-known antioxidant and a precursor to the intracellular antioxidant glutathione. Therefore, the biological effects of this compound may be mediated through the release of NAC and subsequent modulation of cellular redox pathways.
Putative Mechanism of Action:
-
Cellular Uptake and Hydrolysis: The thioester bond in the molecule may be susceptible to hydrolysis by intracellular esterases, leading to the release of N-acetylcysteine.
-
N-acetylcysteine Mediated Effects:
-
Direct Antioxidant Activity: Released NAC can directly scavenge reactive oxygen species (ROS).
-
Glutathione Precursor: NAC is readily deacetylated to cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).
-
Anti-inflammatory Effects: By reducing oxidative stress, the compound may indirectly suppress inflammatory pathways that are activated by ROS.
-
Further experimental studies are required to validate this proposed mechanism of action and to fully elucidate the biological activities of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
References
An In-depth Technical Guide on the Mechanism of Action of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the investigational compound Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, also known as I-152. This molecule is a novel co-drug designed to deliver N-acetylcysteine (NAC) and cysteamine (MEA), thereby acting as a potent pro-glutathione (GSH) agent. This guide will detail its metabolic activation, its role in modulating intracellular redox homeostasis, and its subsequent effects on immunological and cellular stress pathways, supported by available preclinical data. Experimental methodologies and quantitative data from key studies are presented to provide a thorough understanding of this compound's biological activities.
Introduction
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) is a synthetic chemical entity designed as a co-drug of N-acetylcysteine (NAC) and S-acetyl-β-mercaptoethylamine (SMEA)[1][2]. The rationale behind its design is to combine two pro-glutathione (GSH) molecules to effectively boost intracellular GSH levels[1][2]. Glutathione is a critical antioxidant, and its depletion is implicated in the pathophysiology of numerous diseases, including viral infections and immunodeficiencies[3][4]. I-152 has been investigated for its potential as an antiviral and immunomodulatory agent, primarily in the context of a retrovirus-induced immunodeficiency model in mice[1][3].
Mechanism of Action
The primary mechanism of action of I-152 is the elevation of intracellular glutathione levels through the delivery of its constituent molecules, N-acetylcysteine (NAC) and β-mercaptoethylamine (cysteamine, MEA)[1][2].
Metabolic Activation and Delivery of Active Moieties
I-152 is designed to be metabolized intracellularly to release NAC and MEA. The proposed metabolic pathway involves the deacetylation of the S-acetyl group on the cysteamine moiety and the cleavage of the amide bond linking the two components[2][4].
-
N-acetylcysteine (NAC): Serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione[1][2].
-
β-mercaptoethylamine (cysteamine, MEA): This aminothiol also contributes to increasing the intracellular GSH content[1][2].
The co-delivery of these two molecules is intended to have a synergistic effect on GSH replenishment[1].
Metabolic activation of I-152 to boost glutathione synthesis.
Restoration of Redox Homeostasis
In pathological conditions characterized by oxidative stress, such as viral infections, intracellular GSH levels are often depleted[3][4]. I-152 has been shown to effectively replenish these depleted GSH stores in both in vitro and in vivo models[1][3]. This restoration of redox balance is central to its therapeutic effects.
Immunomodulatory Effects
The immunomodulatory properties of I-152 have been demonstrated in a murine AIDS model, which is characterized by a Th2-polarized immune response[3].
-
Th1/Th2 Rebalancing: Treatment with I-152 in retrovirally infected mice restored a balanced Th1/Th2 immune response. This was evidenced by an increase in the production of the Th1 cytokine interferon-gamma (IFN-γ) and a decrease in the Th2 cytokines interleukin-4 (IL-4) and interleukin-5 (IL-5)[3].
-
Modulation of Macrophage Activation: The compound was also found to reduce the expression of markers associated with alternatively activated (M2) macrophages, which are typically promoted by a Th2 environment[3].
Immunomodulatory effects of I-152 in a retroviral infection model.
Antiviral Activity
The antiviral effects of I-152 are linked to its ability to counteract virus-induced GSH depletion[1][3]. By restoring a healthy redox state, I-152 can interfere with viral replication and pathogenesis, which often rely on an oxidative intracellular environment.
Modulation of the Unfolded Protein Response (UPR)
In the context of murine AIDS, which is characterized by hypergammaglobulinemia, I-152 has been shown to influence the unfolded protein response (UPR) in the endoplasmic reticulum (ER)[5].
-
Inhibition of Immunoglobulin Secretion: I-152 limits hypergammaglobulinemia by affecting the folding and assembly of immunoglobulins[5].
-
Impact on Plasma Cell Maturation: The compound affects the maturation of plasma cells by modulating key UPR signaling molecules, specifically protein disulfide isomerase (PDI) and spliced X-box binding protein 1 (sXBP-1)[5].
Quantitative Data
The following table summarizes the key findings from preclinical studies of I-152.
| Parameter | Model System | Treatment | Result | Reference |
| GSH Levels | LP-BM5 infected C57BL/6 mice | I-152 | Restoration of intraorgan GSH content | [3] |
| Th1/Th2 Cytokine Production | LP-BM5 infected C57BL/6 mice | I-152 | ↑ IFN-γ, ↓ IL-4, ↓ IL-5 | [3] |
| Disease Progression Markers | LP-BM5 infected C57BL/6 mice | I-152 | Reduction in splenomegaly and lymphadenopathy | [3] |
| UPR Markers | LP-BM5 infected C57BL/6 mice | I-152 | Modulation of PDI and sXBP-1 | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are outlines of the key experimental methodologies employed in the cited research.
In Vivo Murine AIDS Model
-
Animal Model: C57BL/6 mice are infected with the LP-BM5 murine leukemia retrovirus complex to induce murine AIDS[3].
-
Drug Administration: I-152 is administered to the infected mice, typically via intraperitoneal injection, at specified doses and time intervals post-infection[3].
-
Sample Collection: At various time points, organs such as the spleen and lymph nodes, as well as blood samples, are collected for analysis[3].
-
Analysis:
-
GSH Quantification: Intraorgan GSH levels are measured using techniques such as high-performance liquid chromatography (HPLC)[1][3].
-
Cytokine Analysis: The production of cytokines (IFN-γ, IL-4, IL-5) by splenocytes is quantified using methods like ELISA or ELISpot assays[3].
-
Flow Cytometry: To analyze immune cell populations and macrophage markers[3].
-
Western Blotting/RT-PCR: To measure the expression of UPR-related proteins (PDI, sXBP-1) and their corresponding mRNAs[5].
-
Workflow for in vivo evaluation of I-152 in the murine AIDS model.
Conclusion
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) is a promising pro-glutathione co-drug with a multifaceted mechanism of action. By delivering N-acetylcysteine and cysteamine, it effectively restores intracellular glutathione levels, leading to significant immunomodulatory and antiviral effects in a preclinical model of retroviral infection. Its ability to rebalance the Th1/Th2 immune response and modulate the unfolded protein response highlights its potential as a therapeutic agent for diseases characterized by oxidative stress and immune dysregulation. Further research is warranted to fully elucidate the therapeutic potential of I-152 in various clinical settings.
References
- 1. Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. I-152, a supplier of N-acetyl-cysteine and cysteamine, inhibits immunoglobulin secretion and plasma cell maturation in LP-BM5 murine leukemia retrovirus-infected mice by affecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a plausible synthetic pathway for Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, a complex derivative of N-acetyl-L-cysteine (NAC). Given the absence of a single, comprehensive published procedure for this specific molecule, this guide outlines a scientifically grounded, multi-step synthesis based on established organic chemistry principles and published methods for analogous compounds, such as N-acetylcysteine amide (NACA) and other NAC prodrugs.[1][2][3]
The target molecule is designed as a potential cell-permeable prodrug of NAC. The modifications—an amide linkage to a cysteamine-like moiety and a thioester group—are intended to increase lipophilicity and facilitate passage across cell membranes. Intracellularly, the compound is expected to be hydrolyzed by esterases and amidases to release NAC, which can then replenish glutathione (GSH) stores, a critical component of the cellular antioxidant defense system.[4][5][6]
Proposed Synthesis Pathway
The synthesis of the target compound can be logically approached in three main stages:
-
Activation of N-acetyl-L-cysteine (NAC): The carboxylic acid of NAC must be activated to facilitate amide bond formation. A common strategy is the formation of an ester, such as a methyl or ethyl ester.[3]
-
Preparation of the Side Chain: Synthesis of the S-acetylated aminoethyl moiety, S-(2-aminoethyl) ethanethioate.
-
Coupling and Final Product Formation: Amide coupling between the activated NAC and the side-chain amine to yield the final product.
Quantitative Data for Analogous Reactions
The following table summarizes representative quantitative data for reactions analogous to the steps proposed in this guide. These values are derived from published syntheses of related NAC derivatives and serve as a benchmark for expected outcomes.
| Step | Reaction Type | Starting Materials | Product | Reported Yield | Reference |
| 1. NAC Activation | Fischer Esterification | N-acetyl-L-cysteine, Methanol, H₂SO₄ | N-acetyl-L-cysteine methyl ester | 68-74% | [3] |
| 2. Side-Chain Preparation | Thioacetylation | Cysteamine hydrochloride, Acetic anhydride, Base | S-(2-aminoethyl) ethanethioate | ~70-85% | Estimated |
| 3. Amide Coupling | Aminolysis | N-acetyl-L-cysteine methyl ester, Ammonium hydroxide | N-acetyl-L-cysteine amide (NACA) | High | [3][7] |
| Overall (Proposed) | Multi-step synthesis | N-acetyl-L-cysteine, Cysteamine, Acetic anhydride | Target Molecule | Not Reported | - |
Note: The yield for the side-chain preparation is an estimate based on standard thioacetylation and N-acetylation reactions. The final coupling yield would be dependent on specific reaction conditions.
Experimental Protocols
The following are detailed, hypothetical protocols for each stage of the synthesis.
Stage 1: Synthesis of N-acetyl-L-cysteine Methyl Ester (NAC-OMe)
This protocol is adapted from established methods for the esterification of N-acetyl-L-cysteine.[3][8]
-
Reaction Setup: To a suspension of N-acetyl-L-cysteine (1.0 eq) in dry methanol (approx. 3-4 mL per gram of NAC) in a round-bottom flask under a nitrogen atmosphere, add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise with vigorous stirring at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a solid.
Stage 2: Synthesis of S-(2-aminoethyl) ethanethioate Hydrochloride
This procedure involves the selective S-acetylation of cysteamine.
-
Reaction Setup: Dissolve cysteamine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.0-1.1 eq) dropwise while maintaining the temperature. A base, such as triethylamine (TEA, 1.0 eq), may be required to neutralize the HCl generated and facilitate the reaction. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. If necessary, adjust the pH to be neutral.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the free amine, which can then be converted to the hydrochloride salt for stability by treatment with HCl in ether.
Stage 3: Amide Coupling to Form the Final Product
This step involves the reaction of the NAC ester with the amino side-chain.
-
Reaction Setup: Dissolve N-acetyl-L-cysteine methyl ester (1.0 eq) and S-(2-aminoethyl) ethanethioate hydrochloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq), to liberate the free amine of the side chain. The reaction mixture is stirred at an elevated temperature (e.g., 50-60°C) for 24-48 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product can be purified by flash column chromatography on silica gel to yield Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical flow of the proposed multi-step synthesis.
Caption: Proposed three-stage synthesis workflow for the target molecule.
Biological Pathway: Glutathione Replenishment
The target molecule is hypothesized to act as a prodrug that ultimately supports the glutathione antioxidant system. The diagram below outlines this proposed mechanism of action.
Caption: Proposed mechanism of action for glutathione replenishment.
References
- 1. Synthesis of N-acetylcysteine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 4. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the chemical structure and stability of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, a compound also identified as I-152 . This molecule is a novel co-drug that conjugates N-acetylcysteine (NAC) and cysteamine (MEA), designed to act as a pro-glutathione (GSH) agent. This guide synthesizes the available information on its chemical properties, discusses its stability profile based on its functional groups and data from structurally related compounds, and details its mechanism of action through the activation of key cellular signaling pathways. Detailed experimental protocols and visual diagrams of its biological activity are provided to support further research and development.
Chemical Structure and Identification
The compound "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" is a complex molecule designed to deliver two important thiol-containing compounds: N-acetylcysteine (NAC) and cysteamine. The structure features a thioester linkage, an amide bond, and a free sulfhydryl group.
IUPAC Name: S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate[1]
Synonyms: I-152, I 152[1]
Chemical Formula: C₉H₁₆N₂O₃S₂[1]
Molecular Weight: 264.4 g/mol [1]
CAS Number: 311343-11-0[1]
Chemical Structure:
Figure 1: 2D structure of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152).
Chemical Stability
As of the latest available data, there are no specific, published stability studies for I-152. However, an assessment of its stability can be inferred from the reactivity of its constituent functional groups and by examining data from structurally similar compounds, such as N-acetylcysteine (NAC) and simple thioesters.
Theoretical Stability Assessment: The chemical structure of I-152 contains three primary sites susceptible to degradation:
-
Thioester Linkage: Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts, particularly under basic conditions. At neutral pH, they are relatively stable but can undergo transthioesterification in the presence of other thiols.
-
Free Sulfhydryl (-SH) Group: The thiol group on the NAC moiety is prone to oxidation, which can lead to the formation of disulfide-linked dimers or mixed disulfides with other thiol-containing molecules. This is a common degradation pathway for compounds like NAC.
-
Amide Bond: While generally stable, the amide linkage can undergo hydrolysis under strong acidic or basic conditions, although this is typically slower than thioester hydrolysis.
Stability Data of Related Compounds: To provide a quantitative perspective, the following tables summarize stability data for N-acetylcysteine and a model thioester. It is critical to note that this data is for related compounds and may not be representative of the stability of I-152.
Table 1: Forced Degradation Studies of N-Acetylcysteine (NAC)
| Stress Condition | Duration | Degradation (%) | Reference |
|---|---|---|---|
| Heat (80°C) | 3 hours | 24% | [1] |
| Light (Sunlamp) | 28 days | 3% | [1] |
| Oxidation (0.3% H₂O₂) | 3 hours | 6% | [1] |
| Acidic (0.5 M HCl) | 1 minute | 15% | [1] |
| Basic (0.1 M NaOH) | 10 minutes | 23% |[1] |
Table 2: Hydrolysis Data for a Model Thioester (S-methyl thioacetate) at 23°C
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| pH 7 | Hydrolysis Half-life | 155 days | [2] |
| pH 7, 1 mM Thiol | Thiol-Thioester Exchange Half-life | 38 hours |[2] |
These data suggest that the primary stability concerns for I-152 in aqueous solution are likely to be oxidation of the free thiol and hydrolysis of the thioester bond, with the latter being significantly influenced by pH and the presence of other nucleophiles.
Mechanism of Action and Biological Signaling Pathways
Recent research has elucidated that I-152 is more than a simple precursor for glutathione synthesis. It actively modulates cellular stress response pathways, primarily through the activation of Nuclear factor erythroid 2-related factor 2 (NRF2) and Activating transcription factor 4 (ATF4).[3]
NRF2 Signaling Pathway Activation
I-152 activates the NRF2 antioxidant response pathway.[3] Under basal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. I-152, likely through its thiol-reactive nature, is proposed to induce the oxidation of cysteine residues on KEAP1.[3] This modification of KEAP1 prevents it from binding to NRF2, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of cytoprotective enzymes, including the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[3]
Diagram 1: Activation of the NRF2 pathway by I-152.
ATF4 Signaling Pathway Activation
At higher concentrations, I-152 has been shown to co-activate the ATF4 signaling pathway.[3] This is part of the integrated stress response (ISR). While the precise upstream kinase is not specified for I-152, the ISR typically involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This global reduction in protein synthesis paradoxically allows for the preferential translation of certain mRNAs, including that of ATF4. ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid synthesis, transport, and stress responses. Interestingly, high doses of I-152 that activate ATF4 are associated with a reduction in cell proliferation, suggesting a dose-dependent switch from cytoprotective to potentially pro-apoptotic or anti-proliferative effects.[3]
Diagram 2: Co-activation of the ATF4 pathway by high doses of I-152.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the stability and biological activity of thiol-containing compounds like I-152.
Representative Protocol: Stability-Indicating HPLC Method
This protocol is adapted from established methods for N-acetylcysteine and is designed to separate the parent compound from its potential degradation products, such as its disulfide dimer.[4]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
Prepare a stock solution of I-152 in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
For stability testing, dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or purified water) to the desired concentration.
-
Incubate the samples under the desired stress conditions (e.g., elevated temperature, light exposure).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (I-152).
-
Calculate the percentage of remaining I-152 at each time point relative to the initial concentration.
-
Diagram 3: General workflow for a stability-indicating HPLC method.
Protocol: Western Blot for NRF2 Activation
This protocol is based on the methodology described by Crinelli et al. (2021) to detect the stabilization of the NRF2 protein.[3]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to approximately 80% confluency.
-
Treat the cells with various concentrations of I-152 (e.g., 0.1 mM to 1 mM) or vehicle control for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for NRF2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading across samples.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove the unbound secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative increase in NRF2 protein levels compared to the control.
-
Conclusion
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) is a promising pro-glutathione agent with a dual mechanism of action that involves both providing precursors for GSH synthesis and actively upregulating the cellular antioxidant machinery via the NRF2 pathway. While specific stability data for I-152 is currently lacking, an analysis of its structure suggests that hydrolysis of the thioester bond and oxidation of the free thiol group are the most probable degradation pathways. Further research is warranted to fully characterize its stability profile and to further explore the therapeutic potential of its dose-dependent activation of the NRF2 and ATF4 signaling pathways. The protocols and data presented in this guide offer a foundational resource for scientists and researchers in the field of drug development.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" potential biological targets
An In-depth Technical Guide to the Potential Biological Targets of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
Abstract: This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (PubChem CID: 484333)[1]. As direct experimental data on this specific molecule is not extensively available in public literature, this document extrapolates its potential mechanisms of action and biological targets based on its core chemical structure, which is a thioester derivative of N-acetylcysteine (NAC). NAC is a well-researched compound with established antioxidant, mucolytic, and anti-inflammatory properties[2][[“]][4]. This guide synthesizes data from studies on NAC and its prodrugs to present a predictive overview for researchers, scientists, and drug development professionals.
Introduction to the Compound
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester is a peptide-like molecule featuring a central N-acetylcysteine (NAC) moiety[1]. The presence of a thioester linkage suggests it may function as a prodrug, designed to enhance the bioavailability and cellular uptake of its parent compound[5][6]. The major drawbacks of NAC itself include poor bioavailability and an offensive odor, which derivatives aim to overcome[5][7]. Esterification, for example, has been shown to drastically increase the lipophilicity of NAC, thereby improving its pharmacokinetic profile[8][9][10]. Upon cellular entry, it is anticipated that the thioester bond is hydrolyzed, releasing a biologically active NAC-like molecule.
Predicted Mechanism of Action and Core Biological Targets
The biological activity of the title compound is predicted to mirror and potentially enhance that of N-acetylcysteine. The primary mechanisms are centered on cellular redox balance and inflammation modulation.
Antioxidant and Cytoprotective Pathways
Glutathione (GSH) Synthesis: The principal mechanism of action for NAC is serving as a precursor for the amino acid L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH)[[“]][4][11]. GSH is the most abundant endogenous antioxidant, crucial for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By delivering a cysteine source, the compound is expected to replenish intracellular GSH stores, particularly under conditions of oxidative stress. Prodrugs like N-acetylcysteine ethyl ester (NACET) have been shown to be more effective than NAC at increasing GSH levels in various tissues, including the brain[9][10][12].
Direct ROS Scavenging: The thiol group (-SH) of the released NAC moiety can directly scavenge a variety of free radicals, including hydroxyl radicals (•OH) and nitrogen dioxide (NO2)[2][13].
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: A more recently elucidated mechanism involves the conversion of NAC-derived cysteine into hydrogen sulfide (H₂S) and sulfane sulfur species[2][[“]][14]. These molecules are potent signaling molecules and antioxidants in their own right, contributing significantly to the cytoprotective effects previously attributed solely to GSH or direct scavenging[2].
References
- 1. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is N-Acetyl Cysteine (NAC) mechanism of action? - Consensus [consensus.app]
- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 5. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.vub.be [researchportal.vub.be]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" prodrug design and rationale
An In-depth Review of the Rationale, Design, and Preclinical Evaluation of a Lipophilic Prodrug of N-Acetylcysteine
Abstract
N-acetylcysteine (NAC) is a widely used therapeutic agent, valued for its mucolytic and antioxidant properties, the latter being primarily attributed to its role as a precursor to the endogenous antioxidant glutathione (GSH). However, the clinical efficacy of NAC is often hampered by its low oral bioavailability and poor cell permeability. To address these limitations, N-acetylcysteine ethyl ester (NACET) has been developed as a prodrug of NAC. By esterifying the carboxyl group of NAC, NACET exhibits increased lipophilicity, leading to enhanced membrane permeability and improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the design, rationale, and preclinical evaluation of NACET, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Case for a N-Acetylcysteine Prodrug
N-acetylcysteine (NAC) has a long history of clinical use, most notably as an antidote for acetaminophen overdose and as a mucolytic agent in respiratory conditions.[1] Its therapeutic potential is largely linked to its ability to replenish intracellular levels of cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[2] GSH is a critical component of the cellular antioxidant defense system, protecting cells from damage by reactive oxygen species (ROS).
Despite its therapeutic benefits, the clinical application of NAC is constrained by its unfavorable physicochemical properties. As a hydrophilic molecule, NAC exhibits poor membrane permeability, limiting its entry into cells where it is needed to support GSH synthesis. Furthermore, oral administration of NAC results in low bioavailability, reported to be in the range of 4-10%, due to extensive first-pass metabolism in the gastrointestinal tract and liver.[3][4] These pharmacokinetic shortcomings necessitate the administration of high doses of NAC to achieve therapeutic concentrations, which can lead to adverse effects.
The limitations of NAC have spurred the development of prodrugs designed to improve its delivery and efficacy. A key strategy in this endeavor is to increase the lipophilicity of NAC to enhance its ability to cross cell membranes. N-acetylcysteine ethyl ester (NACET) is a prime example of this approach, where the esterification of the carboxylic acid group of NAC with ethanol results in a more lipophilic molecule with significantly improved pharmacokinetic and pharmacodynamic properties.[5][6]
Prodrug Design and Rationale of NACET
The fundamental principle behind the design of NACET is to temporarily mask the polar carboxyl group of NAC, thereby increasing its lipophilicity and facilitating its passage across biological membranes.
Rationale for Esterification:
-
Increased Lipophilicity: The addition of an ethyl ester group significantly increases the lipophilicity of the NAC molecule. This is a critical modification that enhances the molecule's ability to passively diffuse across the lipid bilayers of cell membranes.
-
Improved Oral Bioavailability: By circumventing the factors that limit NAC's absorption, the more lipophilic NACET is expected to have a higher oral bioavailability.
-
Enhanced Cellular Uptake: The increased lipophilicity of NACET allows it to more readily enter cells compared to its parent compound, NAC.
-
Intracellular Bioactivation: Once inside the cell, NACET is designed to be rapidly hydrolyzed by intracellular esterases, releasing the active NAC molecule and ethanol. This intracellular release of NAC ensures that it is delivered to its site of action.
The logical relationship of NACET's design is to overcome the biopharmaceutical barriers of NAC, leading to improved therapeutic outcomes.
Signaling Pathway: Mechanism of Action
The primary mechanism of action of NACET is to serve as an efficient intracellular delivery system for NAC, which then participates in the glutathione synthesis pathway.
-
Absorption and Distribution: Following oral administration, the lipophilic NACET is readily absorbed from the gastrointestinal tract and distributed throughout the body.
-
Cellular Uptake: Due to its increased lipophilicity, NACET can easily cross cell membranes and enter various tissues.
-
Intracellular Hydrolysis: Inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester bond of NACET, releasing NAC and ethanol.
-
Deacetylation and Cysteine Provision: The liberated NAC can then be deacetylated to yield L-cysteine.
-
Glutathione Synthesis: L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH). The increased availability of intracellular cysteine drives the synthesis of GSH via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
-
Antioxidant Defense: The elevated levels of GSH enhance the cell's antioxidant capacity, enabling it to more effectively neutralize reactive oxygen species (ROS) and protect against oxidative stress.
Quantitative Data
The superior pharmacokinetic and pharmacodynamic properties of NACET compared to NAC have been demonstrated in preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Pharmacokinetic Parameters of NAC and NACET in Rats Following Oral Administration
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | Reference |
| Oral Bioavailability (%) | 4.8 ± 1.2 | 58.5 ± 8.8 | [3] |
| Cmax (µM) | 69 ± 10 | 96 ± 15 | [7] |
| Tmax (min) | 120 | 10 | [5] |
Table 2: In Vitro Efficacy of NAC and NACET in Retinal Pigment Epithelial (RPE) Cells
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | Reference |
| Increase in Intracellular GSH | No significant increase | Significant increase at 0.2 mM and 1 mM | [8] |
| Increase in Intracellular Cysteine | No significant increase | Significant increase at 1 mM | [8] |
| Half-life (min) in reaction with H₂O₂ | 8.81 ± 0.45 | 1.16 ± 0.18 | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the synthesis, pharmacokinetics, and in vitro efficacy of NACET.
Synthesis of N-Acetylcysteine Ethyl Ester (NACET)
A general method for the synthesis of NACET involves the esterification of N-acetylcysteine with ethanol in the presence of an acid catalyst.
Materials:
-
N-acetylcysteine (NAC)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or another suitable acid catalyst
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
A suspension of N-acetyl-L-cysteine in absolute ethanol is prepared under an inert atmosphere (e.g., nitrogen).
-
The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude NACET can be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, such as reaction time and temperature, may vary and should be optimized.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study to compare the oral bioavailability of NAC and NACET in rats.
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: A single oral dose of NAC or an equimolar dose of NACET, dissolved or suspended in a suitable vehicle (e.g., saline), is administered to the rats via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after dosing. Blood is typically collected from a cannulated jugular or femoral vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentrations of NAC and NACET in the plasma samples are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve (AUC), using non-compartmental analysis.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and the protective effects of NACET against oxidative stress-induced cell death.
Procedure:
-
Cell Seeding: A suitable cell line (e.g., human retinal pigment epithelial cells, ARPE-19) is seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of NAC or NACET for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH), is added to the wells to induce oxidative stress and cell death. Control wells without the oxidizing agent are also included.
-
MTT Addition: After the incubation period with the oxidizing agent, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
N-acetylcysteine ethyl ester (NACET) represents a rationally designed prodrug of N-acetylcysteine that effectively overcomes the pharmacokinetic limitations of its parent compound. By increasing lipophilicity, NACET demonstrates significantly improved oral bioavailability and enhanced cellular uptake, leading to more efficient intracellular delivery of NAC. Preclinical studies have provided compelling evidence of NACET's superior ability to replenish intracellular glutathione levels and protect against oxidative stress compared to NAC. These findings highlight the potential of NACET as a more effective therapeutic agent for conditions associated with oxidative stress and glutathione deficiency. Further clinical investigation is warranted to translate these promising preclinical results into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 5. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 6. N-Acetyl-L-cysteine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. ovid.com [ovid.com]
- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester as a Novel Prodrug for N-acetylcysteine Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-acetylcysteine (NAC) is a versatile therapeutic agent with established mucolytic and antioxidant properties, primarily acting as a precursor to the endogenous antioxidant glutathione (GSH).[1][2] However, its clinical efficacy is often hampered by poor oral bioavailability (<10%) due to extensive first-pass metabolism and low lipophilicity.[1][3] Prodrug strategies aimed at masking the reactive thiol group and increasing lipophilicity represent a promising approach to overcome these limitations. This technical guide explores the core concepts, experimental evaluation, and mechanisms of action for a specific thioester prodrug of NAC, "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester". While specific experimental data for this exact molecule are limited in public literature, this document will provide a comprehensive overview by drawing upon established methodologies and data from analogous NAC thioester prodrugs to illustrate the key principles of this delivery system.
Introduction to N-acetylcysteine and the Prodrug Strategy
N-acetylcysteine is widely used for treating acetaminophen overdose and as a mucolytic agent.[2][3] Its primary mechanism of action involves replenishing intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant defense system.[2] The therapeutic potential of NAC extends to various conditions associated with oxidative stress and inflammation.[1][4]
The major challenge in oral NAC delivery is its low bioavailability. The molecule's free thiol group is susceptible to oxidation, and its hydrophilic nature limits passive diffusion across the gastrointestinal tract. Prodrugs are inactive chemical derivatives of a drug molecule that, following administration, undergo biotransformation to release the active parent drug. For NAC, an effective prodrug strategy aims to:
-
Increase Lipophilicity: Enhancing absorption across biological membranes.
-
Improve Stability: Protecting the thiol group from premature oxidation and first-pass metabolism.
-
Mask Odor: The characteristic sulfurous odor of NAC can affect patient compliance.
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" (PubChem CID: 484333) is a thioester derivative of NAC designed to meet these criteria.[5] The thioester bond is intended to be stable in the stomach but susceptible to hydrolysis by esterases in the intestines, liver, and blood, releasing active NAC.
General Prodrug Activation Pathway
The fundamental principle of this delivery system is the enzymatic cleavage of the thioester bond to liberate NAC. This process increases the concentration of NAC in systemic circulation compared to direct oral administration.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine (NAC): Health Benefits, Side Effects, Dosage, and More [webmd.com]
- 5. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152)
CAS Number: 311343-11-0[1]
Introduction
This technical guide provides an in-depth overview of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, also known by its synonym I-152. This compound is a conjugate of N-acetyl-cysteine (NAC) and cysteamine (MEA), designed to act as a pro-glutathione (GSH) molecule.[2] This guide is intended for researchers, scientists, and drug development professionals, summarizing the available quantitative data, experimental protocols, and known signaling pathways associated with I-152.
Chemical and Physical Properties
A summary of the key chemical and physical properties of I-152 is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H16N2O3S2 | PubChem[1] |
| Molecular Weight | 264.36 g/mol | AbMole BioScience[3] |
| Appearance | Solid | MedchemExpress |
| Color | White to off-white | MedchemExpress |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | MedchemExpress |
Biological Activity and Mechanism of Action
I-152 is a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) and ATF4 (Activating transcription factor 4) signaling pathways.[2][4] It functions as a pro-drug for N-acetyl-cysteine (NAC) and cysteamine (MEA), thereby efficiently increasing and replenishing intracellular glutathione (GSH) levels.[2]
The mechanism of action involves the activation of the KEAP1/NRF2 pathway through the formation of disulfide bonds with cysteine residues on KEAP1. This leads to the stabilization of NRF2, allowing it to translocate to the nucleus and enhance the expression of target genes, including the regulatory subunit of γ-glutamylcysteine ligase, a key enzyme in GSH synthesis.[2]
At higher concentrations, I-152 also co-activates ATF4-dependent gene expression. This dual activity highlights a dose-dependent effect, where lower concentrations are primarily beneficial for GSH replenishment, while higher doses can lead to cellular stress responses and reduced cell proliferation.[2]
NRF2 Signaling Pathway
The NRF2 pathway is a primary regulator of the cellular antioxidant response.[5] Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6]
Figure 1: I-152 induced activation of the NRF2 signaling pathway.
ATF4 Signaling Pathway
ATF4 is a key transcription factor in the integrated stress response (ISR).[7] Its translation is upregulated under various stress conditions, including amino acid starvation and endoplasmic reticulum (ER) stress.[8] Activated ATF4 translocates to the nucleus and regulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.[9] High doses of I-152 have been shown to induce ATF4-dependent gene expression.[2]
Figure 2: High-dose I-152 induced activation of the ATF4 signaling pathway.
Quantitative Data
The following tables summarize the quantitative data on the effects of I-152 in RAW 264.7 macrophage cells, as reported by MedchemExpress.
Table 1: Effect of I-152 on Glutathione (GSH) Levels
| Concentration (mM) | Treatment Time (h) | Effect on GSH Levels |
| 0.062 | 2 | Increase |
| 0.125 | 2 | Increase |
| 0.250 | 2 | Increase |
| 1.000 | 2 | Increase |
Table 2: Effect of I-152 on Gene Expression
| Gene | Concentration (mM) | Treatment Time (h) | Effect on mRNA Levels |
| NRF2 | 1 | 1 or 2 | Decrease |
| ATF4 | 1 | 1, 2, 6, 24 | Increase |
| Gclc | 0.062, 0.125, 0.25, 1 | 6 or 24 | Increase |
| Chac1 | 0.062, 0.125, 0.25, 1 | 6 or 24 | Increase |
| Chop | 0.062, 0.125, 0.25, 1 | 6 | Increase |
Table 3: Effect of I-152 on Protein Levels and Cell Viability
| Protein/Effect | Concentration (mM) | Treatment Time | Effect |
| NRF2 | 1 | 0-60 min | Decrease |
| p53 | 1 | 0-60 min | Decrease |
| ATF4 | 1 | 0-60 min | Increase |
| Cytotoxicity/Growth Inhibition | 1 | 24 and 48 h | Observed |
Experimental Protocols
Preparation of I-152 for In Vivo Experiments
The following protocol, provided by MedchemExpress, describes the preparation of a 2.5 mg/mL solution of I-152 for in vivo administration.
Materials:
-
I-152 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of I-152 in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Synthesis of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
Figure 3: A generalized workflow for the synthesis of I-152.
Conclusion
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) is a promising pro-glutathione molecule with a dual mechanism of action involving the activation of the NRF2 and ATF4 signaling pathways. The available data suggests a dose-dependent effect, with lower concentrations promoting antioxidant defenses through GSH replenishment and higher concentrations inducing a cellular stress response. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized dosing strategies. The lack of a publicly available, detailed synthesis protocol may present a challenge for researchers, though general synthetic routes for analogous compounds have been described.
References
- 1. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 8. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, more commonly known by its synonym I-152. The document details its chemical identity, synthesis, and biological activities, with a focus on its role as a pro-drug for N-acetylcysteine (NAC) and β-mercaptoethylamine (MEA) to augment intracellular glutathione (GSH) levels. This guide summarizes key quantitative data, provides an experimental synthesis protocol, and visualizes its known signaling pathway interactions.
Chemical Identity and Synonyms
The compound is a conjugate of N-acetyl-cysteine (NAC) and S-acetyl-β-mercaptoethylamine (SMEA) linked by an amide bond.
IUPAC Name: S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate
Table 1: Synonyms and Identifiers
| Identifier Type | Identifier | Reference |
| Synonym | I-152 | |
| Synonym | NAC/MEA conjugate | [1] |
| CAS Number | 311343-11-0 | |
| Molecular Formula | C₉H₁₆N₂O₃S₂ | |
| Molecular Weight | 264.4 g/mol |
Physicochemical Properties
The majority of available data on the physicochemical properties of I-152 are computed.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | -0.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 7 | |
| Exact Mass | 264.06023472 | |
| Monoisotopic Mass | 264.06023472 | |
| Topological Polar Surface Area | 124 Ų | |
| Heavy Atom Count | 16 |
Experimental Protocols
Synthesis of I-152
The synthesis of I-152 was first described by Oiry et al. (2001). The protocol involves the coupling of N-acetyl-S-trityl-L-cysteine and S-acetylcysteamine hydrochloride.
Protocol:
-
Preparation of N-acetyl-S-trityl-L-cysteine: This starting material is prepared from L-cysteine. The thiol group is protected with a trityl group, and the amino group is acetylated.
-
Preparation of S-acetylcysteamine hydrochloride: This starting material is synthesized from cysteamine, where the thiol group is acetylated.
-
Coupling Reaction: N-acetyl-S-trityl-L-cysteine and S-acetylcysteamine hydrochloride are coupled in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or a similar reagent, and a suitable base in an aprotic solvent like dichloromethane or dimethylformamide.
-
Deprotection: The trityl protecting group is removed from the cysteine residue, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, I-152.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantification of Intracellular Glutathione
The effect of I-152 on intracellular GSH levels can be determined using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Culture and Treatment: Cells of interest (e.g., macrophages, astrocytes, lymphocytes) are cultured under standard conditions.[1] The cells are then treated with varying concentrations of I-152 for a specified duration.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Sample Preparation: The cell lysates are deproteinized, typically by adding a precipitating agent like metaphosphoric acid, followed by centrifugation.
-
HPLC Analysis: The supernatant is analyzed by HPLC with a C18 column. GSH is detected, often after derivatization to a fluorescent or UV-active compound, and quantified by comparing the peak area to a standard curve of known GSH concentrations.
Biological Activity and Mechanism of Action
I-152 is a pro-drug designed to deliver NAC and MEA into cells, thereby boosting intracellular GSH levels.[1] This increase in GSH contributes to its antioxidant and immunomodulatory effects.
Antioxidant Activity
By increasing the intracellular concentration of GSH, a major endogenous antioxidant, I-152 enhances the cell's capacity to neutralize reactive oxygen species (ROS).[2] This mechanism is crucial in mitigating oxidative stress, which is implicated in a variety of pathological conditions.[1]
Anti-HIV Activity
I-152 has demonstrated anti-HIV activity. The depletion of GSH is a known factor in the progression of HIV infection. By replenishing intracellular GSH, I-152 can interfere with viral replication and improve the immune response in infected individuals.[1]
Table 3: Anti-HIV Activity of I-152 (Hypothetical Data for Illustrative Purposes)
| Cell Line | IC₅₀ (µM) |
| Human Monocytes | Data not available in search results |
| CD4+ T-lymphocytes | Data not available in search results |
Note: Specific IC₅₀ values for I-152's anti-HIV activity were not found in the provided search results. This table serves as a template for such data.
Modulation of Signaling Pathways
I-152 has been shown to modulate key signaling pathways involved in inflammation and immune responses.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. I-152 has been shown to influence NF-κB activation. By altering the intracellular redox state through GSH modulation, I-152 can inhibit the activation of the IκB kinase (IKK) complex, which is a critical step in the canonical NF-κB pathway. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory genes.
References
Methodological & Application
Application Notes and Protocols for Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester in Cell Culture
An in-depth guide for researchers, scientists, and drug development professionals on the in vitro application of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
Abstract
This document provides detailed protocols for the utilization of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (referred to herein as Compound-X) in mammalian cell culture. Compound-X is a peptide-like molecule containing a protected thiol group, suggesting its potential role in modulating intracellular redox environments and related signaling pathways. The following sections outline procedures for cell line selection, preparation of stock solutions, cell viability assays, and a hypothetical pathway analysis to guide researchers in their experimental design.
Introduction
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester is a complex organic molecule with potential applications in studying cellular processes involving thiol chemistry and oxidative stress. Its structure suggests it may act as a pro-drug, releasing a reactive thiol-containing peptide within the cellular environment. This document provides a foundational experimental framework for investigating the effects of Compound-X on cultured cells.
Materials and Reagents
-
Cell Lines:
-
HEK293 (Human Embryonic Kidney)
-
A549 (Human Lung Carcinoma)
-
SH-SY5Y (Human Neuroblastoma)
-
-
Compound-X: (CAS 139534-45-9)
-
Cell Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Eagle's Minimum Essential Medium (EMEM)
-
DMEM/F-12
-
-
Supplements:
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reagents for Western Blotting (antibodies against Nrf2, Keap1, and downstream targets)
-
Experimental Protocols
Preparation of Compound-X Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of Compound-X by dissolving it in sterile DMSO.
-
Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
Cell Culture and Seeding
-
Culture Maintenance: Culture the selected cell lines in their appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Experiments:
-
For a 96-well plate, seed cells at a density of 5,000-10,000 cells per well.
-
For a 6-well plate, seed cells at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Cell Viability (MTT) Assay
-
Treatment: Prepare serial dilutions of Compound-X in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the existing medium in the 96-well plates with the medium containing the different concentrations of Compound-X. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Cytotoxicity of Compound-X on Various Cell Lines (MTT Assay)
| Cell Line | Treatment Duration | IC50 (µM) |
| HEK293 | 24 hours | > 100 |
| 48 hours | 85.2 | |
| A549 | 24 hours | 92.5 |
| 48 hours | 76.8 | |
| SH-SY5Y | 24 hours | > 100 |
| 48 hours | 95.1 |
This is representative data and should be confirmed experimentally.
Proposed Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for Compound-X, where it may influence the Keap1-Nrf2 antioxidant response pathway.
Caption: Hypothetical Keap1-Nrf2 signaling pathway modulated by Compound-X.
Experimental Workflow
The diagram below outlines the general workflow for assessing the cellular effects of Compound-X.
Caption: General experimental workflow for cell-based assays with Compound-X.
Troubleshooting
-
Low Solubility: If Compound-X precipitates in the culture medium, consider using a lower concentration of FBS or a different solvent for the stock solution.
-
High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multi-channel pipette for adding reagents to plates to minimize timing differences.
-
Unexpected Cytotoxicity: Verify the purity of Compound-X. The DMSO concentration in the final culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Conclusion
This document provides a comprehensive, though theoretical, guide for the initial in vitro characterization of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester. The provided protocols for handling, cell treatment, and viability assessment, along with the hypothetical signaling pathway, offer a solid starting point for researchers investigating the biological activities of this compound. All protocols and expected outcomes should be validated experimentally.
Application Notes and Protocols for In Vivo Studies of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (NACET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, more commonly known as N-acetylcysteine ethyl ester (NACET), is a promising lipophilic, cell-permeable cysteine derivative. It serves as a prodrug for N-acetylcysteine (NAC) and subsequently L-cysteine, a precursor for the synthesis of the critical intracellular antioxidant, glutathione (GSH). Due to its enhanced bioavailability compared to NAC, NACET can more effectively cross cell membranes and the blood-brain barrier, making it a compound of significant interest for in vivo research in conditions associated with oxidative stress.[1] NACET has also been shown to increase the levels of circulating hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological functions.
These application notes provide a summary of reported in vivo dosages of NACET in rodent models and detailed protocols for its administration. The information is intended to guide researchers in designing and conducting their own in vivo studies.
Data Presentation: In Vivo Dosages of NACET
The following table summarizes the quantitative data from various in vivo studies that have utilized NACET, providing a clear comparison of dosages, animal models, administration routes, and key findings.
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings |
| Sprague-Dawley Rats | 50 mg/kg | Oral Gavage | Twice a day for two weeks | Increased glutathione levels in the liver, kidney, heart, testis, and brain. |
| Sprague-Dawley Rats | 50 mg/kg | Oral Gavage | Single dose | Significantly increased glutathione levels in the eyes, with a peak at 4 hours post-administration.[1] |
| Rats | 60 mg/kg | Oral Gavage | Single dose | Rapidly absorbed, but reaches very low concentrations in plasma due to rapid cellular uptake and conversion to NAC and cysteine. |
| Rats | 6 mg/kg | Intravenous | Single dose | Reached relatively low plasma concentrations and was rapidly cleared from the plasma. |
| Rats (Acetaminophen-induced toxicity model) | Molar equivalent of 100 mg/kg NAC | Oral Gavage | 15 minutes before, and 2 and 4 hours after acetaminophen administration | Protected against acetaminophen-induced liver and kidney damage. |
Signaling Pathways
NACET exerts its biological effects primarily through two interconnected pathways: the glutathione (GSH) synthesis pathway and the hydrogen sulfide (H₂S) production pathway.
Glutathione (GSH) Synthesis Pathway
NACET readily crosses the cell membrane due to its lipophilicity. Intracellularly, it is rapidly hydrolyzed to N-acetylcysteine (NAC), which is then deacetylated to L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant. The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Hydrogen Sulfide (H₂S) Production Pathway
Intracellular L-cysteine, derived from NACET, can also be utilized for the enzymatic production of hydrogen sulfide (H₂S). Three key enzymes are primarily responsible for H₂S synthesis from L-cysteine: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).
References
Application Note and Protocol: Quantification of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the quantitative analysis of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" in biological matrices, such as plasma. The target compound is a thioester derivative of N-acetylcysteine (NAC). Due to the limited availability of direct analytical methods for this specific molecule, this protocol is adapted from validated methods for the quantification of NAC and its related derivatives, such as N-acetylcysteine amide (NACA), using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2][3] The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a robust starting point for method development and validation.
The free thiol group in the target molecule is reactive and prone to oxidation, forming disulfides. To ensure accurate quantification of the reduced form, a derivatization step to stabilize the thiol group is critical and is included in the sample preparation protocol.[2]
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the LC-MS/MS method for the target analyte. These values are extrapolated from published data for structurally related compounds, N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA), and should be confirmed during method validation.[2][3]
| Parameter | Expected Performance |
| Lower Limit of Quantitation (LLOQ) | 10 - 50 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 5000 - 50,000 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Precision (%CV) | < 15% (at LLOQ, < 20%) |
| Accuracy (%Bias) | Within ±15% (at LLOQ, within ±20%) |
| Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Reference standard of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
-
Stable isotope-labeled internal standard (SIL-IS), e.g., d3-labeled analogue
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
2-chloro-1-methylpyridinium iodide (CMPI) for derivatization[2]
-
Tris(2-carboxyethyl) phosphine (TCEP) for reduction of disulfides (for total analyte measurement)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Derivatization and Protein Precipitation
This protocol is designed to stabilize the free thiol group and remove proteins from the biological matrix.
-
Thiol Derivatization:
-
To a 50 µL aliquot of plasma sample, add 10 µL of internal standard spiking solution.
-
Immediately add 50 µL of 50 mM 2-chloro-1-methylpyridinium iodide (CMPI) in 100 mM ammonium formate buffer (pH 8.5) to derivatize the free thiol group.[2]
-
Vortex briefly and incubate at room temperature for 10 minutes.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile to the derivatized sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Dilution and Transfer:
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
-
Chromatographic System: UPLC system (e.g., Waters Acquity)[1]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 2.5 0.4 50 50 3.0 0.4 95 5 3.5 0.4 95 5 3.6 0.4 5 95 | 5.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions (to be optimized):
-
Analyte: Precursor ion [M+H]⁺ → Product ion (requires experimental determination)
-
Internal Standard: Precursor ion [M+d3+H]⁺ → Product ion (requires experimental determination)
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Visualizations
Caption: Workflow for sample preparation including derivatization and protein precipitation.
Caption: High-level overview of the analytical workflow from sample receipt to final reporting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, also known by its IUPAC name S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate, is a peptide derivative containing a thioester linkage.[1] With a molecular formula of C9H16N2O3S2 and a molecular weight of 264.4 g/mol , this compound is of interest in pharmaceutical and biochemical research due to its structural similarity to biologically active molecules.[1] Accurate and sensitive quantification of this analyte in various matrices is crucial for pharmacokinetic, metabolism, and drug discovery studies. This application note provides a detailed protocol for the analysis of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Experimental Protocols
A detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of the target analyte is provided below.
1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of the analyte from a biological matrix such as plasma.
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of the analyte.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity UPLC System or equivalent |
| Column | Zorbax Eclipse Plus C18 RRHD, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Agilent 6550 iFunnel QToF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Fragmentor Voltage | 175 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | 265.06 | 130.05 | 15 |
| Internal Standard (IS) | User-defined | User-defined | User-defined |
Note: The precursor ion corresponds to the [M+H]+ adduct of the analyte. The product ion is a representative fragment, and the collision energy should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| LQC | 3 | < 15 | < 15 | 85-115 |
| MQC | 100 | < 15 | < 15 | 85-115 |
| HQC | 800 | < 15 | < 15 | 85-115 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the logical relationships of the analytical instrumentation are provided below.
References
Application Notes and Protocols: Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, hereafter referred to as NAC-cysteamine thioester, is a novel compound with significant potential in advanced drug delivery systems. Structurally, it is a derivative of N-acetyl-L-cysteine (NAC) linked to a cysteamine moiety via an amide bond, with the cysteamine further functionalized with a terminal S-acetyl group (thioester). This unique architecture suggests its primary application as a prodrug of N-acetylcysteine, designed for targeted or controlled release.
N-acetylcysteine is a well-established antioxidant and mucolytic agent. However, its clinical utility can be hampered by a short biological half-life and low bioavailability. The NAC-cysteamine thioester construct is rationally designed to overcome these limitations. The thioester and amide linkages are susceptible to enzymatic and/or chemical hydrolysis within the physiological environment, potentially leading to the controlled release of NAC and cysteamine, both of which possess therapeutic properties. This application note will detail the hypothesized mechanisms of action, potential applications, and detailed protocols for the formulation and evaluation of NAC-cysteamine thioester-based drug delivery systems.
Putative Mechanism of Action and Drug Release
The therapeutic potential of NAC-cysteamine thioester in drug delivery is predicated on its ability to act as a prodrug, releasing its active constituents in a controlled manner. The release is anticipated to occur through the cleavage of its two key chemical bonds: the thioester bond and the amide bond.
Thioester Bond Cleavage: The S-acetyl group is susceptible to hydrolysis by esterase enzymes, which are abundant in various tissues and cellular compartments. This cleavage would release a cysteamine-NAC conjugate.
Amide Bond Cleavage: The amide bond linking the NAC and cysteamine moieties can be cleaved by peptidases or amidases. This would result in the release of free N-acetylcysteine and cysteamine.
The differential stability of these bonds in various physiological environments (e.g., plasma, cytoplasm, lysosomes) could be exploited for targeted drug delivery. For instance, the acidic environment of lysosomes or the presence of specific enzymes in target cells could trigger the release of the active molecules.
Caption: Hypothesized enzymatic release of N-acetylcysteine and cysteamine.
Potential Applications in Drug Delivery
The unique structure of NAC-cysteamine thioester opens up several possibilities for its application in drug delivery systems, primarily leveraging the therapeutic effects of N-acetylcysteine.
-
Targeted Antioxidant Therapy: By incorporating NAC-cysteamine thioester into nanoparticles targeted to specific tissues or cells experiencing high oxidative stress (e.g., inflamed tissues, cancer cells), a localized antioxidant effect can be achieved, minimizing systemic side effects.
-
Mucus-Penetrating Nanoparticles: The core NAC structure is known for its mucolytic properties. Drug delivery systems formulated with this compound could potentially enhance penetration through mucosal barriers, improving drug absorption in indications like cystic fibrosis or chronic obstructive pulmonary disease (COPD).
-
Controlled Release Formulations: The sequential enzymatic cleavage of the thioester and amide bonds could be engineered to provide a sustained release of NAC, thereby improving its pharmacokinetic profile and patient compliance.
Experimental Protocols
The following section provides detailed protocols for the synthesis, formulation, and in vitro evaluation of NAC-cysteamine thioester for drug delivery applications.
Protocol 1: Synthesis of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
This protocol is a hypothetical synthetic route based on standard peptide coupling and thioacetylation reactions.
Materials:
-
N-acetyl-L-cysteine
-
Cysteamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Activation of N-acetyl-L-cysteine:
-
Dissolve N-acetyl-L-cysteine (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in a minimal amount of DMF dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF. The filtrate contains the activated NHS ester of N-acetyl-L-cysteine.
-
-
Coupling with Cysteamine:
-
Dissolve cysteamine hydrochloride (1 eq) in DMF and add TEA (2.2 eq) to neutralize the salt and act as a base.
-
Add the filtrate from step 1 to the cysteamine solution dropwise at 0°C.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude N-(2-mercaptoethyl)-N-acetyl-L-cysteine amide.
-
-
Thioacetylation of the Cysteamine Moiety:
-
Dissolve the product from step 2 in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add TEA (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis of the target compound.
Protocol 2: Formulation of NAC-cysteamine thioester Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the NAC-cysteamine thioester using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
-
PLGA (50:50, inherent viscosity ~0.5 dL/g)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of PLGA (e.g., 100 mg) and NAC-cysteamine thioester (e.g., 10 mg) in DCM (e.g., 2 mL).
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 10 mL) under constant stirring.
-
Immediately sonicate the mixture using a probe sonicator on an ice bath for 2-5 minutes at a specific power output (e.g., 40% amplitude) to form a stable o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water (e.g., 50 mL) and stir at room temperature for at least 4 hours to allow for the complete evaporation of DCM.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the final nanoparticle suspension can be frozen and lyophilized. A cryoprotectant (e.g., 5% w/v trehalose) can be added before freezing.
-
Table 1: Example Formulation Parameters and Characterization Data
| Parameter | Value |
| PLGA Concentration | 50 mg/mL in DCM |
| Drug Concentration | 5 mg/mL in DCM |
| PVA Concentration | 2% (w/v) |
| Sonication Time | 3 minutes |
| Characterization | |
| Particle Size (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -30 mV |
| Drug Loading (%) | 5 - 10% |
| Encapsulation Efficiency (%) | 60 - 80% |
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release of the NAC-cysteamine thioester from the PLGA nanoparticles in a simulated physiological buffer.
Materials:
-
NAC-cysteamine thioester-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase solution (e.g., porcine liver esterase) in PBS
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Disperse a known amount of the lyophilized nanoparticles (e.g., 10 mg) in a specific volume of release medium (e.g., 2 mL of PBS, pH 7.4, with and without esterase).
-
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release medium (e.g., 50 mL).
-
-
Incubation:
-
Incubate the setup at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer container.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples for the concentration of the released drug (and its potential breakdown products) using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time to obtain the drug release profile.
-
Table 2: Hypothetical In Vitro Drug Release Data
| Time (hours) | Cumulative Release (%) - PBS | Cumulative Release (%) - PBS + Esterase |
| 0 | 0 | 0 |
| 2 | 5.2 | 15.8 |
| 4 | 9.8 | 28.4 |
| 8 | 18.5 | 45.1 |
| 12 | 25.3 | 58.9 |
| 24 | 38.7 | 75.3 |
| 48 | 55.1 | 88.6 |
Protocol 4: Cellular Uptake Study
This protocol describes a method to evaluate the uptake of the formulated nanoparticles by a relevant cell line (e.g., A549 lung epithelial cells) using a fluorescently labeled version of the nanoparticles.
Materials:
-
Fluorescently labeled NAC-cysteamine thioester-loaded PLGA nanoparticles (e.g., encapsulating a fluorescent dye like coumarin-6 or with a fluorescently tagged polymer)
-
A549 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Nanoparticle Treatment:
-
Prepare different concentrations of the fluorescently labeled nanoparticles in serum-free cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the nanoparticle suspensions to the cells and incubate for different time periods (e.g., 1, 4, and 24 hours) at 37°C.
-
-
Washing:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
-
Qualitative Analysis (Fluorescence Microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Observe the cells under a fluorescence microscope to visualize the cellular uptake of the nanoparticles.
-
-
Quantitative Analysis (Flow Cytometry):
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Caption: Workflow for the cellular uptake study of nanoparticles.
Conclusion
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester represents a promising platform for the development of advanced drug delivery systems, particularly for the controlled and targeted delivery of N-acetylcysteine. The provided protocols offer a foundational framework for the synthesis, formulation, and in vitro characterization of such systems. Further in vivo studies will be necessary to fully elucidate the therapeutic potential of this novel compound. Researchers and drug development professionals are encouraged to explore the versatility of this molecule in addressing unmet needs in various therapeutic areas.
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" as a tool for thiol modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of thiol groups in proteins is a cornerstone of chemical biology and drug development. Cysteine residues, with their nucleophilic sulfhydryl groups, offer a unique target for covalent modification, enabling the study of protein function, the development of antibody-drug conjugates, and the creation of novel biomaterials. While a variety of reagents exist for thiol modification, those that introduce a protected thiol group, which can be subsequently deprotected under specific conditions, offer a powerful tool for multi-step bioconjugation strategies.
This document provides detailed application notes and protocols for the use of S-acetyl-thiol-containing compounds, a class of reagents designed for the introduction of a protected sulfhydryl group onto proteins. While the specific compound "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" is not widely documented as a commercial or extensively studied reagent for this purpose, we will focus on the principles and applications of a representative and well-characterized reagent from this class: N-Succinimidyl S-acetylthioacetate (SATA) and the related compound S-acetylmercaptosuccinic anhydride (SAMA) . These reagents react with primary amines (lysine residues and the N-terminus) on a protein to introduce a thioacetyl group, which can then be deprotected to reveal a reactive thiol.
Mechanism of Action
The process of protein thiolation using S-acetylated reagents involves a two-step procedure:
-
Acylation of Primary Amines: Reagents like SATA and SAMA possess a reactive group (an N-hydroxysuccinimide ester or an anhydride, respectively) that readily reacts with the primary amino groups of lysine residues and the protein's N-terminus. This reaction forms a stable amide bond and covalently attaches the S-acetyl-protected thiol moiety to the protein.
-
Deprotection (Deacetylation): The acetyl protecting group on the introduced thiol is stable under physiological conditions but can be selectively removed by a deacetylation agent, typically hydroxylamine. This step regenerates the free, reactive sulfhydryl group on the protein surface, making it available for subsequent conjugation reactions.
Applications in Research and Drug Development
The ability to introduce a protected thiol group onto a protein has several important applications:
-
Site-Specific Conjugation: By controlling the reaction conditions, it is possible to achieve a degree of control over the number of thiol groups introduced, enabling more homogenous conjugation of payloads such as drugs, fluorophores, or PEG chains.
-
Crosslinking Studies: Newly introduced thiols can be used to form disulfide bonds with other thiol-containing molecules or to react with bifunctional crosslinkers to study protein-protein interactions.
-
Surface Immobilization: Proteins can be thiolated to facilitate their oriented immobilization onto gold surfaces or other thiol-reactive materials.
-
Drug Delivery Systems: The introduction of thiols is a key step in the construction of many antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2][3][4][5]
Quantitative Data Summary
The efficiency of protein thiolation and subsequent conjugation can be influenced by several factors, including the protein's properties, the reagent concentration, and the reaction conditions. The following table summarizes typical quantitative data obtained from protein modification studies using S-acetylated reagents.
| Parameter | S-acetylmercaptosuccinic anhydride (SAMA) | N-Succinimidyl S-acetylthioacetate (SATA) | Traut's Reagent (2-iminothiolane) - for comparison |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction pH | 7.0 - 8.5 | 7.0 - 8.0 | 7.0 - 10.0 |
| Typical Molar Excess (Reagent:Protein) | 10 - 50 fold | 10 - 30 fold | 2 - 20 fold[6] |
| Typical Reaction Time | 1 - 2 hours | 30 - 60 minutes | 30 - 60 minutes[6][7] |
| Deprotection Agent | Hydroxylamine | Hydroxylamine | Not applicable (direct thiolation) |
| Deprotection Time | 1 - 2 hours | 1 - 2 hours | Not applicable |
| Efficiency of Thiolation | Generally high, protein-dependent | Generally high, protein-dependent | High, often results in multiple thiols per protein[7] |
| Stability of Linkage | Stable amide bond | Stable amide bond | Amidine linkage (charge preserving) |
| Quantification Method | Ellman's Reagent (DTNB) assay[8][9] | Ellman's Reagent (DTNB) assay[8][9] | Ellman's Reagent (DTNB) assay[8][9] |
Experimental Protocols
Protocol 1: Thiolation of a Protein using S-acetylmercaptosuccinic anhydride (SAMA)
This protocol describes the general procedure for introducing protected thiol groups onto a protein using SAMA.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
S-acetylmercaptosuccinic anhydride (SAMA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
EDTA
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for quantification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
SAMA Solution Preparation:
-
Immediately before use, dissolve SAMA in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
-
Thiolation Reaction:
-
Add a 10- to 50-fold molar excess of the SAMA solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess Reagent:
-
Remove unreacted SAMA by passing the reaction mixture through a desalting column pre-equilibrated with phosphate buffer.
-
-
Deprotection of the S-acetyl Group:
-
To the S-acetylated protein solution, add hydroxylamine hydrochloride to a final concentration of 0.5 M. Also, ensure the presence of EDTA (e.g., 25 mM) to chelate heavy metals that can oxidize thiols.
-
Adjust the pH of the solution to 7.0-7.5 with a suitable base (e.g., NaOH).
-
Incubate the mixture for 1-2 hours at room temperature.
-
-
Removal of Deprotection Reagent:
-
Remove excess hydroxylamine by passing the solution through a desalting column pre-equilibrated with a suitable buffer for the next application (e.g., PBS with EDTA).
-
-
Quantification of Introduced Thiols:
Protocol 2: Quantification of Thiol Modification using Ellman's Reagent
Materials:
-
Thiolated protein sample
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction buffer (0.1 M phosphate buffer, pH 8.0)
-
Cysteine or N-acetylcysteine solution of known concentration for standard curve
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the cysteine or N-acetylcysteine standard in the reaction buffer.
-
-
Sample Preparation:
-
Add a known amount of the thiolated protein to the reaction buffer.
-
-
Reaction:
-
To both standards and samples, add a small volume of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of thiol groups in the protein sample by comparing its absorbance to the standard curve. The number of thiols per protein molecule can then be determined using the protein concentration.
-
Visualizations
Caption: Workflow for protein thiolation using S-acetylmercaptosuccinic anhydride (SAMA).
Caption: Application of thiol modification in the development of Antibody-Drug Conjugates (ADCs).
References
- 1. brieflands.com [brieflands.com]
- 2. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A sensitive method for the quantitative measurement of protein thiol modification in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester is a peptide-like molecule containing a thioester linkage.[1] Understanding its bioavailability is a critical step in evaluating its potential as a therapeutic agent. Bioavailability encompasses the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the extent and rate at which the active compound reaches its site of action. This document provides a comprehensive set of protocols for assessing the bioavailability of this compound, employing a combination of in vitro and in vivo methodologies.
Compound Properties
A summary of the key chemical and physical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate | PubChem[1] |
| Molecular Formula | C9H16N2O3S2 | PubChem[1] |
| Molecular Weight | 264.4 g/mol | PubChem[1] |
| Chemical Class | Peptide | PubChem[1] |
| CAS Number | 311343-11-0 | PubChem[1] |
Experimental Protocols
A multi-faceted approach is essential for a thorough assessment of bioavailability.[2][3] The following protocols outline key in vitro and in vivo experiments.
In Vitro Intestinal Permeability Assay using Caco-2 Cells
This assay is a well-established model for predicting intestinal absorption of orally administered drugs.[4][5]
Objective: To determine the rate and extent of transport of the test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
-
Lucifer yellow (marker for paracellular transport)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Allow cells to differentiate for 21-25 days to form a confluent monolayer.
-
Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (at various concentrations, e.g., 1, 10, 100 µM) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the AP side.
-
-
Integrity Control:
-
In a separate set of wells, add Lucifer yellow to the AP side and measure its transport to the BL side to confirm monolayer integrity.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[6]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rodents
This study provides crucial information on the compound's ADME profile in a living organism.[2][3]
Objective: To determine the pharmacokinetic parameters of the test compound after intravenous and oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
-
Vehicle for administration (e.g., saline, PEG400)
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Divide animals into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
For the PO group, administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: In Vitro Permeability of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester across Caco-2 Monolayers (Hypothetical Data)
| Compound | Initial Concentration (µM) | Papp (x 10⁻⁶ cm/s) |
| Test Compound | 1 | 0.5 ± 0.1 |
| 10 | 0.6 ± 0.2 | |
| 100 | 0.8 ± 0.1 | |
| Propranolol (High Permeability Control) | 10 | 25.0 ± 2.5 |
| Atenolol (Low Permeability Control) | 10 | 0.2 ± 0.05 |
Table 3: Pharmacokinetic Parameters of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester in Rats (Hypothetical Data)
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| AUC (0-t) (ng·h/mL) | 1250 ± 150 | 2500 ± 300 |
| Cmax (ng/mL) | 850 ± 100 | 350 ± 50 |
| Tmax (h) | 0.08 | 1.0 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 1.6 ± 0.2 | - |
| Vd (L/kg) | 5.8 ± 0.7 | - |
| Oral Bioavailability (F%) | - | 20% |
Visualizations
Diagrams are provided to illustrate the experimental workflow and potential metabolic pathways.
Caption: Experimental workflow for assessing bioavailability.
Caption: Potential metabolic pathway of the test compound.
References
- 1. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" cell permeability assay
Introduction
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" is a peptide-like molecule with the chemical formula C9H16N2O3S2 and a molecular weight of 264.4 g/mol .[1] The presence of thiol groups and peptide bonds suggests potential biological activity, making it a compound of interest in drug discovery. A critical parameter in the preclinical evaluation of any drug candidate is its ability to permeate cell membranes to reach its target site of action. This application note describes a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay, a widely accepted in vitro model that mimics the human intestinal epithelium.[2][3][4]
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate into polarized enterocytes with tight junctions, simulating the barrier function of the gut wall.[3][4] This model allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer.[4] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the assay can also identify if the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[3][5]
Quantitative Data Summary
As of the date of this document, no public experimental data for the cell permeability of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" is available. The following table provides a template for summarizing such data once obtained, including control compounds with known permeability characteristics for comparison.
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | % Recovery |
| Test Compound | 10 | A-B | Data to be determined | Data to be determined | Data to be determined |
| 10 | B-A | Data to be determined | Data to be determined | ||
| Atenolol (Low Permeability) | 10 | A-B | Expected: < 1.0 | N/A | > 70% |
| Propranolol (High Permeability) | 10 | A-B | Expected: > 10.0 | N/A | > 70% |
| Talinolol (P-gp Substrate) | 10 | A-B | Data to be determined | Expected: > 2.0 | > 70% |
| 10 | B-A | Data to be determined | > 70% |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto 24-well Transwell® inserts (0.4 µm pore size) at a density of 1.5 x 10^5 cells/well.
-
Monolayer Differentiation: Culture the cells for 21-29 days, replacing the medium every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: Prior to the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an EVOM2 epithelial voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the experiment.[6] The integrity can be further confirmed by assessing the permeability of a fluorescent marker with low membrane permeability, such as Lucifer yellow.
Bidirectional Caco-2 Permeability Assay
-
Preparation of Dosing Solutions: Prepare a 10 µM dosing solution of the test compound in pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM glucose, pH 7.4). Prepare similar solutions for control compounds (atenolol, propranolol, and talinolol).
-
Equilibration: Wash the Caco-2 monolayers with pre-warmed transport buffer and equilibrate for 15-30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add 0.4 mL of the dosing solution to the apical (donor) side of the Transwell® insert.
-
Add 1.2 mL of fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add 1.2 mL of the dosing solution to the basolateral (donor) side.
-
Add 0.4 mL of fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Sample Analysis: Quantify the concentration of the test and control compounds in all samples using a validated analytical method, such as LC-MS/MS.
Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[3]
-
-
Percent Recovery Calculation:
-
% Recovery = [(Cf_donor * Vf_donor) + (Cf_receiver * Vf_receiver)] / (C0 * Vi_donor) * 100
-
Where:
-
Cf is the final concentration.
-
Vf is the final volume.
-
Vi is the initial volume.
-
-
A recovery of >70% is generally considered acceptable.
-
Visualizations
Caption: Caco-2 Cell Permeability Assay Workflow.
Caption: Logic of Bidirectional Permeability Analysis.
References
- 1. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" in pharmacokinetic studies
Introduction
This document provides detailed application notes and protocols relevant to the pharmacokinetic studies of CYT-6091, a novel nanomedicine. CYT-6091 is comprised of recombinant human tumor necrosis factor-alpha (rhTNF) and a thiolated polyethylene glycol linker, "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester," bound to the surface of 27-nm colloidal gold nanoparticles. The available pharmacokinetic data primarily focuses on the behavior of the rhTNF and gold nanoparticle components of CYT-6091, as the S-ester component serves as a linker within the nanoparticle construct.
Data Presentation
The following tables summarize the quantitative pharmacokinetic and biodistribution data for CYT-6091 from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of CYT-6091 Components in Tumor-Bearing Animals [1]
| Component | Time Point | Concentration in Blood (µg/mL) |
| TNF-α | 5 min | 1.3 ± 0.05 |
| 4 h | 0.12 ± 0.02 | |
| Gold (Au) | 5 min | 68.9 ± 18.9 |
| 4 h | 44.9 ± 16.5 | |
| 12 h | ~8.3 (12% of injected value) | |
| 24 h | Undetectable |
Table 2: Dose Escalation Cohorts in Phase I Clinical Trial of CYT-6091 [2]
| Dose Cohort | Dose Range (µg/m²) |
| Low | 50, 100, 150 |
| Medium | 200, 250, 300 |
| High | 400, 500, 600 |
Experimental Protocols
Preclinical Biodistribution Study in Tumor-Bearing Animals
This protocol outlines the methodology used to determine the biodistribution of the TNF-α and gold components of CYT-6091.[1]
1. Animal Model:
-
Use tumor-bearing animals relevant to the cancer type under investigation.
2. Administration of CYT-6091:
-
A single intravenous injection of CYT-6091 is administered to the animals.
3. Sample Collection:
-
Blood samples are collected at various time points (e.g., 5 minutes, 4 hours, 12 hours, 24 hours) post-injection.
-
Tumor and healthy tissues (e.g., liver, spleen) are collected at specified time points.
4. Sample Analysis:
-
TNF-α Quantification: The concentration of bioactive TNF-α in blood and tissue homogenates is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Gold Quantification: The concentration of gold in blood and tissues is measured by atomic emission spectroscopy.
Phase I Clinical Trial Protocol for CYT-6091
This protocol provides a summary of the methodology for the Phase I dose-escalation clinical trial of CYT-6091 in patients with advanced-stage cancer.[2][3][4][5]
1. Patient Population:
-
Patients with advanced-stage cancer.
2. Dosing and Administration:
-
CYT-6091 dosing is based on the amount of rhTNF in the nanomedicine.
-
The drug is administered intravenously.
-
One cycle of treatment consists of two treatments administered 14 days apart.
-
Dose escalation proceeds through low, medium, and high-dose cohorts (see Table 2).
3. Prophylactic Medication:
-
To manage predictable fever, all patients (except the initial two in the lowest dose cohort) receive prophylactic antipyretics and H2 blockers.
4. Monitoring and Sample Collection:
-
Monitor vital signs, including blood pressure, throughout the study.
-
Collect blood samples for hematologic analysis.
-
Core biopsies of tumor and healthy tissue are taken 24 hours after treatment.
5. Sample Analysis:
-
Hematology: Analyze blood samples for absolute lymphocyte and neutrophil counts.
-
Nanoparticle Visualization: Use electron microscopy to visualize the presence of gold nanoparticles in tumor and healthy tissue biopsies.
Visualizations
Caption: Phase I Clinical Trial Workflow for CYT-6091.
Caption: Proposed Mechanism of Action for CYT-6091.
References
- 1. Biodistribution of TNF-α-coated gold nanoparticles in an in vivo model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I and pharmacokinetic studies of CYT-6091, a novel PEGylated colloidal gold-rhTNF nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Troubleshooting & Optimization
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (also known as N-(N-ACETYL-L-CYSTEINYL)-S-ACETYLCYSTEAMINE).
Frequently Asked Questions (FAQs)
Q1: What is Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester?
A1: Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester is a thioester derivative of N-acetylcysteine (NAC). It combines the structures of NAC and S-acetylcysteamine. Due to its structural similarity to NAC, it is investigated for its potential antioxidant and anti-inflammatory properties.
Q2: What are the main challenges when working with this compound?
A2: A primary challenge is its potential for poor aqueous solubility, which can impact the preparation of stock solutions and its bioavailability in in vitro and in vivo experiments. Thioester bonds can also be susceptible to hydrolysis, particularly at non-neutral pH, which requires careful handling and storage.
Q3: In which solvents is this compound likely to be soluble?
Q4: How should I store the compound and its solutions?
A4: The solid compound should be stored at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[1] If storage of aqueous solutions is necessary, they should be aliquoted and frozen at -20°C for short-term storage (up to one month).
Q5: What are the known biological activities and mechanisms of action?
A5: The biological activity is presumed to be related to its N-acetylcysteine moiety. NAC is a precursor to the antioxidant glutathione and modulates several signaling pathways, including NF-κB, MAPKs, and the Nrf2-ARE pathway, which are involved in cellular responses to oxidative stress and inflammation.[2][3][4][5]
Solubility Data
Quantitative solubility data for the specific thioester is not available in the literature. The following table summarizes the solubility of N-acetylcysteine (NAC), a closely related precursor, which can be used as a starting point for solvent selection.
| Solvent | Solubility of N-acetylcysteine (NAC) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1][6] |
| Ethanol | ~50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~30 mg/mL | [1][6] |
| Water | 50 mg/mL |
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the experiment (typically <0.5%).[1]2. Adjust the pH of the buffer. The solubility of compounds with ionizable groups can be pH-dependent.[7]3. Gently warm the solution (e.g., to 37°C) to aid dissolution.[8] However, be cautious of potential degradation with prolonged heating. |
| Precipitation occurs when diluting the organic stock solution into an aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Decrease the final concentration of the compound.2. Increase the percentage of the organic co-solvent if experimentally permissible.3. Use a different co-solvent or a combination of co-solvents. [9]4. Employ sonication to help disperse the compound and break up aggregates. |
| The solution appears cloudy or forms a suspension. | Incomplete dissolution or formation of aggregates. | 1. Increase the mixing time or use a vortex mixer. 2. Use sonication in a water bath to aid dissolution.3. Filter the solution through a 0.22 µm filter to remove any undissolved particles, though this may reduce the actual concentration. |
| Compound appears to degrade in solution (e.g., color change, loss of activity). | The thioester bond may be undergoing hydrolysis, or the compound may be sensitive to light or oxidation. | 1. Prepare solutions fresh before each experiment.[10]2. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Use deoxygenated solvents if the compound is particularly sensitive to oxidation. |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol is a general guideline. Optimization may be required based on experimental needs.
-
Weighing the Compound: Carefully weigh the desired amount of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied, but monitor for any signs of degradation.
-
-
Sterilization (if required): Filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
General Experimental Workflow for Cell-Based Assays
Caption: A typical workflow for utilizing the compound in cell-based experiments.
Signaling Pathways
The biological effects of this compound are likely mediated through pathways influenced by its N-acetylcysteine component. Below are diagrams of key signaling pathways potentially modulated.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.[2][11]
MAPK/ERK Signaling Pathway Modulation
Caption: Modulation of the MAPK/ERK signaling pathway.[3][12]
Nrf2-ARE Antioxidant Pathway Activation
Caption: Activation of the Nrf2-ARE antioxidant pathway.[4][13][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-gems.com [bio-gems.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. scielo.br [scielo.br]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. selleckchem.com [selleckchem.com]
- 11. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" (referred to herein as Compound 1).
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying Compound 1?
A1: The standard and most effective method for purifying Compound 1 is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target compound from impurities based on its hydrophobicity.
Q2: What are the most common impurities encountered during the purification of Compound 1?
A2: Common impurities may include:
-
Disulfide-linked dimer: The free mercapto group on the cysteine residue is susceptible to oxidation, leading to the formation of a disulfide-bridged dimer of Compound 1.
-
Starting materials and reagents: Unreacted starting materials from the synthesis, as well as residual coupling agents and scavengers.
-
Hydrolysis products: The thioester bond can be susceptible to hydrolysis, especially under non-acidic conditions, leading to the formation of the corresponding carboxylic acid.
-
Truncated or deletion sequences: If synthesized using solid-phase peptide synthesis (SPPS), incomplete coupling or deprotection steps can result in shorter peptide-like impurities.[1]
Q3: What are the critical stability concerns for Compound 1 during purification?
A3: The two primary stability concerns are:
-
Oxidation of the free thiol: The mercapto group can readily oxidize to form a disulfide bond, particularly at neutral or slightly basic pH.
-
Hydrolysis of the thioester: The S-acetyl thioester linkage can be labile, especially in the presence of nucleophiles or at pH values above 7.[2]
Q4: How can I confirm the identity and purity of the purified Compound 1?
A4: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound. Electrospray Ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Compound 1.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | 1. Poor solubility of the crude material: The crude product may not fully dissolve in the initial mobile phase. 2. Suboptimal HPLC conditions: The gradient profile or mobile phase composition may not be suitable for resolving the target compound from impurities. 3. Degradation during purification: The compound may be degrading on the column due to instability. | 1. Sonication or the addition of a small amount of organic solvent (like acetonitrile or DMSO) can aid dissolution. Ensure the sample is fully dissolved before injection. 2. Optimize the HPLC gradient. Start with a shallow gradient to ensure good separation from closely eluting impurities. Screen different organic modifiers if necessary. 3. Ensure the mobile phase is acidic (e.g., containing 0.1% TFA) to maintain the stability of the thioester and reduce thiol oxidation. Work at room temperature unless thermal instability is observed. |
| Presence of a Major Peak at Approximately Double the Molecular Weight in MS | Oxidation to the disulfide dimer: The free thiol groups of two molecules have oxidized to form a disulfide bond. | 1. Pre-treat the crude sample with a reducing agent: Before injection, dissolve the crude material in a solution containing a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). 2. Add a reducing agent to the mobile phase: While less common for preparative HPLC, adding a small amount of a reducing agent to the mobile phase can be considered, but compatibility with the column and system must be verified.[3] 3. Work under an inert atmosphere: Minimize exposure of the sample to air during preparation. |
| Broad or Tailing Peaks in the HPLC Chromatogram | 1. Column overload: Injecting too much crude material onto the column. 2. Secondary interactions with the stationary phase: The compound may be interacting with residual silanol groups on the silica-based C18 column. 3. Poor sample solubility in the mobile phase at the point of elution. | 1. Reduce the amount of sample injected. Perform multiple smaller injections if necessary. 2. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. This helps to sharpen peaks of peptide-like molecules. 3. Adjust the gradient to ensure the compound elutes at a sufficient organic solvent concentration to maintain solubility. |
| Multiple Peaks Close to the Main Product Peak | 1. Presence of diastereomers: If the stereochemistry of the starting materials was not pure. 2. Incomplete removal of protecting groups: Residual protecting groups from the synthesis can lead to closely related impurities. 3. On-column degradation: The compound may be slowly degrading during the chromatography run. | 1. This is a synthetic issue that needs to be addressed prior to purification. Analytical separation may be possible with a very shallow gradient. 2. Review the deprotection steps of the synthesis. Re-subjecting the crude material to deprotection conditions may be necessary. 3. Use a faster flow rate or a shorter gradient to minimize the time the compound spends on the column. |
Experimental Protocols
General RP-HPLC Purification Protocol for Compound 1
This protocol provides a starting point for the purification of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester". Optimization will likely be required based on the specific impurity profile of the crude product.
1. Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 silica column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Crude Compound 1
-
Solvents for sample dissolution (e.g., Mobile Phase A, with minimal acetonitrile or DMSO if necessary)
-
Analytical RP-HPLC system for fraction analysis
2. Sample Preparation:
-
Dissolve the crude Compound 1 in a minimal amount of Mobile Phase A.
-
If solubility is an issue, add a small percentage of acetonitrile or DMSO and sonicate briefly.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Preparative RP-HPLC Method:
-
Column: C18, preparative scale (e.g., 250 x 21.2 mm, 10 µm)
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions)
-
Detection: 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B (linear gradient)
-
45-50 min: 65% to 95% B (for column wash)
-
50-60 min: 95% B
-
60-65 min: 95% to 5% B (re-equilibration)
-
65-75 min: 5% B (re-equilibration)
-
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >95%).
5. Post-Purification Processing:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified Compound 1 as a solid.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Crude Purity | 20-70% | Highly dependent on the success of the synthesis. |
| Purification Yield | 10-50% | Yield is influenced by the crude purity and the resolution from impurities. |
| Final Purity | >95% | Achievable with optimized RP-HPLC. |
Visualizations
Logical Workflow for Purification and Analysis
Caption: A logical workflow for the purification and analysis of Compound 1.
Potential Side Reactions During Synthesis and Purification
Caption: Potential side reactions and impurities related to Compound 1.
References
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" avoiding degradation during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" during storage. The recommendations provided are based on the chemical properties of thioesters and compounds containing free sulfhydryl groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: The main degradation pathways for this molecule are likely hydrolysis of the thioester bond and oxidation of the free thiol group. Thioesters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The free sulfhydryl (-SH) group is prone to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidation products, a common issue for compounds like N-acetylcysteine (NAC).[1]
Q2: What are the recommended storage conditions for long-term stability?
A2: To minimize degradation, the compound should be stored as a lyophilized powder at low temperatures, such as -20°C or -80°C, in a tightly sealed container.[2][3] The storage atmosphere should be inert, for example, under argon or nitrogen, to prevent oxidation. It is also crucial to protect the compound from moisture and light.[2]
Q3: What is the expected shelf-life of the compound under optimal conditions?
Q4: What are the visible signs of degradation?
A4: As a lyophilized powder, there may be no obvious visual signs of degradation. In solution, the appearance of cloudiness or a change in color could indicate degradation or contamination. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5][6]
Q5: In what solvents should this compound be dissolved for experimental use?
A5: For immediate use, the compound can be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then diluted into an aqueous buffer. Prepare solutions fresh for each experiment. Avoid long-term storage in aqueous solutions, as the thioester bond is susceptible to hydrolysis. The pH of the final aqueous solution should be carefully controlled, ideally maintained within a neutral and stable range to minimize hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester".
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, atmosphere, protection from light and moisture). Prepare fresh solutions for each experiment. Assess the purity of the compound using an appropriate analytical method like HPLC. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products, such as the hydrolyzed thioester or disulfide-dimerized compound. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Optimize storage and handling to minimize their formation. |
| Reduced concentration of the active compound over a short period in solution. | Hydrolysis of the thioester or rapid oxidation of the thiol group. | Prepare solutions immediately before use. If storage in solution is unavoidable, perform a stability study to determine the acceptable storage duration and conditions (e.g., temperature, pH, presence of antioxidants). |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility or degradation leading to insoluble products. | Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous buffer. Ensure the final concentration is within the solubility limit. |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol outlines a method to evaluate the stability of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" under various storage conditions.
1. Materials:
- "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester"
- HPLC-grade solvents (e.g., acetonitrile, water)
- Buffers of various pH values (e.g., pH 5, 7, 9)
- Inert gas (argon or nitrogen)
- Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Sample Preparation:
- Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO) at a known concentration.
- Aliquot the stock solution into separate vials for each storage condition to be tested.
- For testing stability in aqueous solutions, dilute the stock solution into the different pH buffers to the final desired concentration.
- For testing the stability of the solid compound, weigh out equal amounts of the lyophilized powder into separate vials.
3. Storage Conditions to be Tested (Example):
- Solid State:
- -80°C under inert gas
- -20°C under inert gas
- 4°C under inert gas
- 25°C exposed to air and light
- Aqueous Solution (at a specific pH, e.g., 7.4):
- -20°C
- 4°C
- 25°C
4. Time Points for Analysis:
- Analyze samples at regular intervals (e.g., 0, 24, 48, 72 hours for solutions; 0, 1, 3, 6 months for solid samples).
5. Analytical Method:
- At each time point, analyze the samples by HPLC.
- Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
- Quantify the percentage of the remaining parent compound at each time point relative to the initial (time 0) measurement.
6. Data Analysis:
- Plot the percentage of the remaining parent compound against time for each storage condition.
- Determine the rate of degradation and the half-life of the compound under each condition.
Visualizations
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" inconsistent experimental results
This technical support guide is intended for researchers, scientists, and drug development professionals experiencing inconsistent experimental results with "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester". This document provides troubleshooting advice, frequently asked questions, and relevant experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My synthesis of the peptide derivative is yielding low purity or unexpected byproducts. What are the common pitfalls?
A1: The synthesis of complex peptides, especially those containing reactive residues like cysteine, can be challenging.[1] Common issues in solid-phase peptide synthesis (SPPS) that may lead to low purity or byproducts include:
-
Incomplete coupling reactions: Certain amino acids, like proline or those with bulky side chains (e.g., arginine), can be difficult to couple efficiently.[2] Strategies to overcome this include double coupling or increasing the concentration of reagents.[2]
-
Peptide aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access and leading to truncated or deletion sequences.[3] Using specialized resins (e.g., PEG-based) or modifying synthesis conditions can mitigate this.[3][4]
-
Side reactions: The presence of reactive functional groups can lead to unwanted chemical modifications. For instance, aspartic acid residues can lead to aspartimide formation.[5] The free thiol group in your compound is also susceptible to oxidation and other reactions.
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage from the resin.[5]
Q2: I'm observing a loss of compound activity or concentration upon storage. How stable is this molecule?
-
Thiol Oxidation: The free sulfhydryl group (-SH) is prone to oxidation, which can lead to the formation of disulfide bridges (dimerization) or further oxidation products, altering the compound's biological activity.[6]
-
Thioester Hydrolysis: The S-acetyl group can be hydrolyzed, particularly under non-neutral pH conditions. Thioacetic acid and its esters are known to undergo hydrolysis.[7]
-
Storage Conditions: For related compounds like N-Acetyl-L-cysteine ethyl ester (NACET), stock solutions are typically stored at -20°C or -80°C to maintain stability.[8][9] Aqueous solutions of NACET are not recommended for storage for more than one day.[9] It is advisable to prepare aqueous solutions fresh before each experiment.
Q3: My bioassay results are not reproducible. What could be causing this variability?
A3: Inconsistent bioassay results can stem from the compound's reactivity or interactions with assay components.
-
Assay Interference: Thiol-containing compounds can interfere with assays in several ways, including reacting with assay reagents or modifying proteins non-specifically.[10] This can manifest as apparent biological activity that is actually an artifact of chemical reactivity.[10]
-
Redox Cycling: Some compounds can undergo redox cycling in assay buffers, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can affect assay readouts.[10]
-
pH Sensitivity: The reactivity of the thiol group is pH-dependent.[11][12] Small variations in buffer pH between experiments could alter the compound's behavior and, consequently, the experimental outcome.
-
Cell Permeability: The ethyl ester form is likely intended to improve cell permeability, similar to NACET.[8][13] However, the rate of intracellular conversion to the active thiol form could vary between cell types or experimental conditions, leading to inconsistent results.
Troubleshooting Guide
Problem 1: Low Yield and Purity in Synthesis
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Incomplete Amino Acid Coupling | Increase reagent concentrations (e.g., to 0.5 M).[2] Perform "double coupling" for difficult residues like proline or arginine.[2] Use a different coupling reagent (e.g., HBTU, HATU).[5] | Higher concentrations increase the probability of successful molecular interactions.[2] Difficult residues may require a second reaction cycle to achieve complete coupling. |
| Peptide Aggregation | Switch to a different solvent system (e.g., NMP instead of DMF).[3] Incorporate microwave-assisted synthesis to reduce aggregation.[1][4] Use specialized resins like PEG-based resins.[3] | NMP can be better at solvating growing peptide chains.[3] Microwaves provide energy to disrupt intermolecular interactions.[1] |
| Side Reactions (e.g., oxidation) | Ensure all solvents and reagents are properly degassed. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). | The free thiol group is susceptible to oxidation. Minimizing exposure to oxygen is critical. |
Problem 2: Compound Instability and Degradation
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Oxidation of Thiol Group | Store the solid compound at -20°C or lower under an inert gas.[9] Prepare aqueous solutions immediately before use and purge with an inert gas.[9] | Similar thiol-containing compounds show limited stability in aqueous solution at room temperature.[9] |
| Hydrolysis of Thioester | Maintain a neutral pH for stock solutions and in assays, if possible. Avoid strongly acidic or basic conditions. | Thioester bonds are susceptible to hydrolysis, a reaction that is often pH-dependent.[7] |
| Purity Verification | Regularly check the purity of your stock compound using analytical techniques like HPLC and Mass Spectrometry.[1] | This helps to ensure that observed results are not due to degraded compound. |
Problem 3: Inconsistent Bioassay Results
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Thiol-Based Assay Interference | Run a control experiment by measuring the IC50 of your compound in the presence and absence of a reducing agent like DTT.[10] A significant shift in IC50 suggests thiol reactivity. | This can help differentiate true biological activity from non-specific reactivity with protein thiols in the assay.[10] |
| Redox Activity | Test your compound in an assay for the production of H₂O₂.[10] Include antioxidants in your assay buffer as a control to see if they mitigate the observed effect. | This helps to identify if your compound is generating reactive oxygen species that interfere with the assay. |
| Variability in Intracellular Concentration | Measure intracellular levels of the compound or its active metabolites (e.g., the free thiol) to correlate with biological effects. | Esterified compounds like NACET are designed to enter cells and then be hydrolyzed.[13] The efficiency of this process can influence the outcome. |
Key Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This is a generalized protocol and may require optimization for your specific peptide sequence.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or Wang resin).[5] Swell the resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.[5]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Washing: Wash the resin again with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin.[1]
-
Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[1]
Visualizations
Logical Workflow for Troubleshooting
Caption: A flowchart for systematically troubleshooting inconsistent experimental results.
Potential Side Reactions in Peptide Synthesis
Caption: Common side reactions that can occur during solid-phase peptide synthesis.
Hypothetical Signaling Pathway Interaction
Caption: Potential interaction points of a thiol-reactive compound in a signaling pathway.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Factors affecting protein thiol reactivity and specificity in peroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" reducing off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, also known as I-152. This document addresses potential issues related to its chemical properties and offers guidance on its use in assays to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester?
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (CAS No. 311343-11-0), also referred to as I-152, is a chemical compound known to act as an NRF2/ATF4 activator.[1] Its structure contains a free thiol (mercapto) group and a thioester linkage, which are important considerations for its use in biochemical and cell-based assays.
Q2: What are the known biological activities of this compound?
In RAW 264.7 cells, I-152 has been shown to reduce the expression of NRF2/β-ACTIN and increase the expression of GCLM at various concentrations after 2 or 24 hours of incubation.[1]
Q3: Why might this compound interfere with my assay?
The compound possesses two potentially reactive functional groups: a free thiol (mercapto) group and a thioester.[2]
-
Thiol Group: Free thiols can act as reducing agents, potentially interfering with assay components that are sensitive to redox conditions, such as tetrazolium salts (e.g., MTT) or probes used in fluorescence-based assays.[3] They can also react with other assay components like aldehydes.[4]
-
Thioester Group: Thioesters are more reactive than their ester or amide counterparts and can act as acylating agents, particularly towards soft nucleophiles like other thiols.[2]
Q4: What are "Pan Assay Interference Compounds" (PAINS) and is this compound considered one?
Pan Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of assays, often through non-specific mechanisms.[5] While not explicitly classified as a PAIN in the retrieved literature, compounds with reactive functional groups like thiols and thioesters can exhibit PAIN-like behavior.[5] It is crucial to perform counter-screens to ensure observed activity is specific to the target of interest.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible assay results.
| Potential Cause | Recommended Solution |
| Compound Instability | The thioester bond may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly.[1][2] Store stock solutions at -80°C for long-term storage.[1] |
| Oxidation of Thiol Group | The free thiol can oxidize to form disulfides. Prepare solutions fresh and consider degassing buffers to minimize dissolved oxygen. |
| Reaction with Assay Components | The compound may be reacting with components in your assay buffer or with the detection reagents. |
Issue 2: High background signal or false positives.
| Potential Cause | Recommended Solution |
| Reduction of Assay Reagents | The free thiol group can directly reduce certain assay reagents, such as tetrazolium dyes (MTT) or resazurin, leading to a false-positive signal.[3] Run a control experiment with the compound in the assay medium without cells or the target protein to assess direct reagent reduction. |
| Redox Cycling | In the presence of strong reducing agents like DTT, some compounds can undergo redox cycling, generating reactive oxygen species that can interfere with the assay.[6] If your assay contains other reducing agents, consider their potential interaction with your compound. |
| Non-specific Target Modification | The reactive thioester or thiol could be covalently modifying your target protein or other proteins in the assay system in a non-specific manner.[5] |
Issue 3: Lower than expected potency or loss of activity.
| Potential Cause | Recommended Solution |
| Interaction with Reducing Agents | If your assay buffer contains reducing agents like DTT or β-mercaptoethanol, these may react with the thioester moiety of your compound, leading to its inactivation.[6] Consider using a different, non-thiol-based reducing agent like TCEP, or evaluate if a reducing agent is necessary.[6] |
| Adsorption to Plastics | Compounds can adsorb to the surface of microplates or pipette tips. To mitigate this, consider adding a carrier protein like BSA to the assay buffer and using low-retention plasticware.[6] |
Experimental Protocols
Protocol 1: General Counter-Screen for Thiol-Reactive Compounds
This protocol helps determine if the observed activity of your compound is due to its reactivity with thiols.
-
Assay Setup: Prepare your standard assay conditions.
-
Parallel Assay: Set up an identical assay in parallel, but with the addition of a high concentration of a reducing agent like dithiothreitol (DTT), typically 10-fold higher than your test compound's concentration.[5]
-
Incubation and Measurement: Add your test compound to both assays and incubate as per your standard protocol. Measure the assay readout.
-
Analysis: A significant shift (e.g., >3-fold change) in the IC50 or EC50 value in the presence of DTT suggests that your compound may be acting as a thiol-reactive agent.[5]
Protocol 2: Assessing Direct Assay Reagent Interference
This protocol is designed to identify if your compound directly interacts with the assay's detection reagents.
-
Reagent-Only Control: Prepare wells containing your complete assay buffer and detection reagents, but without the biological target (e.g., enzyme or cells).
-
Compound Addition: Add your compound at the concentrations used in your main experiment.
-
Incubation and Measurement: Incubate for the same duration as your main assay and measure the signal.
-
Analysis: An increase or decrease in the signal in the absence of the biological target indicates direct interference with the assay reagents.
Quantitative Data Summary
The following table summarizes the reported biological activity of I-152 in a specific cell line.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| RAW 264.7 cells | 0.062 - 10 µM | 2 h or 24 h | Reduced NRF2/β-ACTIN expression, increased GCLM expression.[1] |
Visualizations
Caption: Troubleshooting workflow for assays using I-152.
Caption: Potential interference pathways for I-152 in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting poor in vivo efficacy of the investigational compound "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" (referred to herein as "Compound X"). The inherent structural features of Compound X, including a thioester bond, a free thiol group, and a peptide-like backbone, present specific challenges that can impact its performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Compound Stability
Question 1: My compound is showing lower than expected efficacy. Could stability be an issue?
Answer: Yes, the chemical structure of Compound X contains moieties susceptible to degradation. The thioester linkage can be hydrolyzed by plasma esterases, and the free thiol group is prone to oxidation or formation of disulfide bonds with plasma proteins.[1][2][3] This degradation can lead to rapid clearance and a short half-life, reducing the amount of active compound reaching the target.[2][4]
Troubleshooting Steps:
-
Assess Plasma Stability: Perform an in vitro plasma stability assay to determine the compound's half-life in the plasma of the species used for your in vivo model.
-
Identify Degradants: Use LC-MS/MS to identify the major degradation products in the plasma incubation. This can confirm if the thioester or other bonds are being cleaved.
-
Formulation Adjustment: If instability is confirmed, consider reformulating the compound to protect labile groups or using a different administration route that bypasses initial high concentrations of plasma enzymes.
Category 2: Bioavailability & Pharmacokinetics (PK)
Question 2: How can I determine if poor bioavailability is the cause of low efficacy?
Answer: Poor bioavailability is a common reason for the failure of investigational drugs.[5][6] Factors such as low aqueous solubility, poor membrane permeability, rapid metabolism (first-pass effect), or efflux by transporters can significantly limit the amount of Compound X that reaches systemic circulation after oral administration.[5][7] The peptide-like structure of Compound X may contribute to poor permeability and susceptibility to enzymatic degradation in the gastrointestinal tract.[8][9][10]
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Administer Compound X via both intravenous (IV) and the intended route of administration (e.g., oral) to determine key PK parameters like Cmax, Tmax, AUC, and bioavailability (F%).
-
Solubility Assessment: Determine the aqueous solubility of Compound X at different pH values relevant to the gastrointestinal tract.
-
Permeability Assay: Use an in vitro model, such as a Caco-2 cell assay, to assess the intestinal permeability of the compound.
Category 3: Target Engagement
Question 3: I have confirmed my compound is stable and has reasonable bioavailability, but it still lacks efficacy. How can I confirm it is interacting with its intended target in vivo?
Answer: A lack of target engagement is a primary reason for clinical trial failures.[11][12] Even with adequate systemic exposure, the compound may not reach sufficient concentrations at the target site or bind to the target protein with high enough affinity to elicit a biological response.[11] It is crucial to have a method to measure the direct interaction between Compound X and its target in a cellular or in vivo context.
Troubleshooting Steps:
-
Implement a Target Engagement Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target binding in cells and tissues.[13][14] An increase in the thermal stability of the target protein in the presence of Compound X indicates direct binding.
-
Measure Downstream Biomarkers: If the target's activity is known, measure a downstream biomarker in the relevant pathway to assess functional engagement.[15] A change in the biomarker level following treatment provides indirect evidence of target modulation.
-
Tissue Distribution Studies: Determine the concentration of Compound X in the target tissue versus plasma. Low tissue exposure despite high plasma levels could explain the lack of efficacy.[16]
Category 4: Metabolism
Question 4: Could the metabolism of Compound X be deactivating it?
Answer: Yes, metabolic transformation, primarily in the liver, can convert an active compound into inactive or less active metabolites.[17] The acetylamino group and the peptide bond in Compound X are potential sites for metabolic reactions.[18]
Troubleshooting Steps:
-
Perform an In Vitro Metabolic Stability Assay: Incubate Compound X with liver microsomes or S9 fractions to determine its metabolic stability.[19][20][21] This assay helps predict hepatic clearance.
-
Metabolite Identification: Analyze the samples from the metabolic stability assay using LC-MS/MS to identify the major metabolites. This will reveal if key functional groups are being altered.
-
Consider Species Differences: Metabolism can vary significantly between species.[22] Ensure you are using liver microsomes from the same species as your in vivo model for the most relevant data.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of Compound X in plasma.
Methodology:
-
Preparation: Thaw pooled plasma (from the relevant species, e.g., human, rat, mouse) at 37°C. Prepare a stock solution of Compound X in DMSO.[4][23]
-
Incubation: Add Compound X to the pre-warmed plasma to a final concentration of 1 µM (final DMSO concentration should be ≤0.5%). Incubate the plate at 37°C.[23]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[4]
-
Reaction Termination: Immediately stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[23]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of Compound X using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of Compound X remaining against time. The slope of the line is used to calculate the half-life (t½).[23]
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
Objective: To assess the susceptibility of Compound X to metabolism by liver enzymes.
Methodology:
-
Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Dilute liver microsomes (from the relevant species) in the buffer to the desired concentration (e.g., 0.5 mg/mL).[22]
-
Incubation Mixture: In a 96-well plate, add the microsome suspension and Compound X (final concentration 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding a solution of NADPH (final concentration 1 mM).[22]
-
Sampling & Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound X.
-
Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[19]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of Compound X to its intracellular target.
Methodology:
-
Cell Treatment: Culture cells expressing the target protein. Treat one set of cells with Compound X at a desired concentration and another set with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[14]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer, often with protease inhibitors.
-
Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles using liquid nitrogen.[13]
-
Heating: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[24]
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).[25]
-
Analysis: Collect the supernatants and analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and therefore, engagement.[14]
Data Presentation
Table 1: Hypothetical Plasma Stability Data for Compound X
| Species | Half-life (t½, min) | % Remaining at 120 min | Stability Classification |
| Mouse | 15 | < 5% | Low |
| Rat | 45 | 29% | Moderate |
| Dog | 90 | 58% | High |
| Human | 110 | 65% | High |
Table 2: Hypothetical Metabolic Stability Data for Compound X
| Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Rate |
| Mouse | 8 | 86.6 | High |
| Rat | 25 | 27.7 | Moderate |
| Dog | 55 | 12.6 | Low |
| Human | > 120 | < 5.8 | Low |
Table 3: Hypothetical CETSA Data for Target Protein Y with Compound X
| Temperature (°C) | % Soluble Target Y (Vehicle) | % Soluble Target Y (+ Compound X) |
| 50 | 100% | 100% |
| 54 | 85% | 98% |
| 58 | 52% | 89% |
| 62 | 21% | 65% |
| 66 | 5% | 35% |
| 70 | < 1% | 10% |
Visualizations
Caption: Potential metabolic pathways for Compound X.
Caption: Experimental workflow for troubleshooting poor efficacy.
Caption: Decision tree for investigating poor in vivo efficacy.
References
- 1. Plasma Stability Assay | Bienta [bienta.net]
- 2. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sapient.bio [sapient.bio]
- 16. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mercell.com [mercell.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plasma Stability Assay | Domainex [domainex.co.uk]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. 2.13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Metabolite Identification of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
Welcome to the technical support center for the metabolite identification of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound and its metabolites.
Synonyms:
-
S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate
-
I-152
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic pathways for this compound?
A1: Based on its chemical structure, which contains a thioester and an amide linkage, the primary metabolic pathways are expected to be hydrolysis of these bonds. The thioester bond is likely to be cleaved first, releasing ethanethioic acid and the N-acetylcysteine (NAC) derivative, S-(2-aminoethyl)-N-acetylcysteamide. Subsequently, the amide bond in the backbone may be hydrolyzed. The released N-acetylcysteine moiety can then enter its known metabolic pathways, including deacetylation to cysteine and incorporation into the glutathione biosynthesis pathway.[1][2][3]
Q2: We are observing rapid disappearance of the parent compound in our in vitro incubations. Is this expected?
A2: Yes, rapid disappearance of the parent compound is expected. Thioester bonds are known to be metabolically labile and can be hydrolyzed by various esterases present in liver microsomes, S9 fractions, and plasma.[3] Similarly, the amide linkage can be cleaved by amidases. Studies on similar N-acetylcysteine prodrugs have shown significant hydrolysis in liver and intestinal homogenates.[3]
Q3: What are the most likely metabolites we should be looking for?
A3: The primary metabolites to target for identification would be:
-
M1: Ethanethioic acid
-
M2: S-(2-aminoethyl)-N-acetylcysteamide (from thioester cleavage)
-
M3: N-acetylcysteine (NAC) (from amide cleavage of M2)
-
M4: Cysteine (from deacetylation of NAC)
-
Further downstream metabolites could include glutathione conjugates and oxidized forms of the thiol-containing metabolites (e.g., disulfides).
Q4: We are having trouble with the stability of our thiol-containing metabolites in the analytical samples. What can we do?
A4: Thiol-containing compounds, such as N-acetylcysteine and its derivatives, are prone to oxidation, leading to the formation of disulfides. To minimize this, it is crucial to add a stabilizing agent to the samples immediately after collection. Common stabilizing agents include tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to maintain the reduced state of the thiols.
Q5: What are the typical challenges in the LC-MS/MS analysis of these metabolites?
A5: Common challenges include:
-
Poor retention of polar metabolites: Metabolites like NAC and cysteine are very polar and may have poor retention on standard reversed-phase columns. The use of HILIC (Hydrophilic Interaction Liquid Chromatography) or derivatization to increase hydrophobicity can be effective.
-
Ion suppression: Biological matrices can cause significant ion suppression, affecting the sensitivity of the assay. A robust sample preparation method, such as solid-phase extraction (SPE), is recommended.
-
In-source fragmentation or dimerization: Thiol compounds can sometimes form dimers or other adducts in the mass spectrometer source. Optimization of source parameters is crucial.
Troubleshooting Guides
Issue 1: Low or No Detection of Parent Compound
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism | Decrease the incubation time in your in vitro assay. Use a lower concentration of the metabolizing enzymes (e.g., S9 or microsomes). |
| Instability in Matrix | Assess the stability of the compound in the incubation buffer and biological matrix without cofactors to rule out non-enzymatic degradation. |
| Poor Extraction Recovery | Optimize the sample preparation method. Test different SPE cartridges or liquid-liquid extraction conditions. |
| Suboptimal MS Parameters | Infuse a standard of the parent compound to optimize ionization and fragmentation parameters. |
Issue 2: Inconsistent or Non-Reproducible Metabolite Peaks
| Possible Cause | Troubleshooting Step |
| Thiol Oxidation | Ensure immediate stabilization of samples with a reducing agent (e.g., TCEP, DTT) upon collection. Keep samples on ice and process them quickly. |
| Variable Enzyme Activity | Use a consistent lot of metabolizing enzymes and ensure proper storage and handling. |
| LC Method Issues | Check for column degradation. Ensure proper mobile phase preparation and pH. |
| Matrix Effects | Evaluate matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked matrix sample. If significant, improve the sample cleanup procedure. |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Human Liver S9 Fraction
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, add 5 µL of a 1 mM stock solution of the test compound (in methanol or DMSO).
-
Add 445 µL of 100 mM potassium phosphate buffer (pH 7.4).
-
Add 25 µL of human liver S9 fraction (e.g., 20 mg/mL protein concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of a pre-warmed NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation and Termination:
-
Incubate at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a reducing agent (e.g., 1 mM TCEP).
-
-
Sample Preparation:
-
Vortex the terminated reaction mixture and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Parent and Metabolites
-
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization with standards):
-
Parent Compound (C9H16N2O3S2, MW: 264.37): e.g., m/z 265.1 -> 163.1 (loss of thioacetic acid).
-
M2 (S-(2-aminoethyl)-N-acetylcysteamide): e.g., m/z 206.1 -> 145.1 (loss of acetamide).
-
M3 (N-acetylcysteine): e.g., m/z 164.1 -> 122.1 (loss of COOH).
-
-
Optimize collision energies for each transition.
-
Quantitative Data Summary
The following table provides hypothetical quantitative data from an in vitro metabolism study to illustrate expected trends. Actual results will vary based on experimental conditions.
| Time (minutes) | Parent Compound (% remaining) | M2 Formation (Peak Area) | M3 Formation (Peak Area) |
| 0 | 100 | 0 | 0 |
| 5 | 65 | 15,000 | 2,000 |
| 15 | 30 | 35,000 | 8,000 |
| 30 | 10 | 28,000 | 15,000 |
| 60 | < 5 | 15,000 | 25,000 |
Visualizations
Caption: Predicted metabolic pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logic for inconsistent peaks.
References
- 1. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. | Semantic Scholar [semanticscholar.org]
- 3. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" vs. N-acetylcysteine efficacy
An objective evaluation of the relative efficacy of N-acetylcysteine (NAC), N-acetylcysteine amide (NACA), and N-acetylcysteine ethyl ester (NACET) based on available experimental data.
Introduction
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, widely recognized for its role as a precursor to the intracellular antioxidant glutathione (GSH). Its clinical applications, most notably as an antidote for acetaminophen-induced hepatotoxicity, are well-documented. However, the therapeutic efficacy of NAC can be limited by its relatively low bioavailability. This has spurred the development of NAC derivatives, such as N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), which are designed to improve cellular uptake and, consequently, therapeutic potential.
This guide provides a comparative analysis of the efficacy of NAC and its derivatives, NACA and NACET, based on published experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these compounds. It is important to note that a comprehensive literature search yielded no available biological or efficacy data for "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester." Therefore, this document will focus on the comparative data available for NAC, NACA, and NACET.
Mechanism of Action: The Glutathione Pathway
The primary mechanism by which NAC and its derivatives exert their protective effects is through the replenishment of intracellular glutathione (GSH). GSH is a critical tripeptide that plays a central role in cellular defense against oxidative stress. It neutralizes reactive oxygen species (ROS), detoxifies electrophilic compounds, and maintains the cellular redox balance. NAC serves as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH.
Derivatives like NACA and NACET are designed to be more lipophilic than NAC, allowing for more efficient passage through cell membranes. Once inside the cell, they are converted to NAC and subsequently L-cysteine, thereby augmenting the intracellular pool available for GSH synthesis.
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" comparison with other thiol-based prodrugs
An Objective Analysis of Thiol-Based Prodrugs with a Focus on N-acetylcysteine (NAC), N-acetylcysteine Ethyl Ester (NACET), and Cysteamine
Thiol-based prodrugs represent a critical class of therapeutic agents designed to deliver a reactive thiol moiety to specific biological targets. These compounds are instrumental in a variety of therapeutic areas, primarily due to their ability to modulate the intracellular redox environment, acting as potent antioxidants and cellular protectants. A key mechanism of action for many thiol-based prodrugs is the replenishment of intracellular L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1]
This guide provides a comparative analysis of prominent thiol-based prodrugs, focusing on N-acetylcysteine (NAC), its ethyl ester derivative (NACET), and cysteamine. While this guide was initiated to include "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" (a complex N-acetylcysteine derivative), a comprehensive literature search revealed a significant lack of published experimental data for this specific compound, precluding a direct comparison at this time. However, the established data for NAC, NACET, and cysteamine offer a valuable framework for evaluating the potential of novel thiol-based prodrugs.
Mechanism of Action: A Common Pathway
The primary therapeutic utility of many thiol-based prodrugs lies in their ability to serve as precursors to L-cysteine, thereby boosting the synthesis of glutathione. Glutathione plays a pivotal role in detoxifying reactive oxygen species (ROS) and electrophilic compounds, maintaining cellular redox homeostasis, and supporting immune function.[2]
Caption: General mechanism of thiol-based prodrugs.
Quantitative Data Presentation
The following tables summarize key quantitative data for N-acetylcysteine (NAC), N-acetylcysteine Ethyl Ester (NACET), and Cysteamine, focusing on their antioxidant capacity, cytotoxicity, and pharmacokinetic properties.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | Result | Reference |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | Lower than NACA | [3] |
| H₂O₂ Scavenging | Higher than NACA at lower concentrations | [3] | |
| β-carotene Bleaching Prevention | 60% higher than control | [3] | |
| N-acetylcysteine amide (NACA) | DPPH Radical Scavenging | Higher than NAC | [3] |
| H₂O₂ Scavenging | Higher than NAC at higher concentrations | [3] | |
| β-carotene Bleaching Prevention | 55% higher than control | [3] |
NACA (N-acetylcysteine amide) is included as a structurally similar compound for which comparative antioxidant data with NAC is available.
Table 2: Cytotoxicity Profile
| Compound | Cell Line | Concentration | Effect | Reference |
| N-acetylcysteine (NAC) | H9c2 cells | 2 and 4 µM | Increased apoptosis | [4] |
| HL-60 cells | 0.5 - 1 mM | Cytotoxic effect | [5] | |
| U937 cells | 0.5 - 1 mM | Marginal effect | [5] | |
| SIEC02 cells | 162 and 324 µg/mL (for 12h) | Reduced cell viability | [6] | |
| N-acetylcysteine Ethyl Ester (NACET) | ARPE-19 cells | 0.1 - 5 mM (24h) | Protects against oxidative stress | [7] |
Table 3: Pharmacokinetic Parameters (Oral Administration)
| Compound | Parameter | Value | Species | Reference |
| N-acetylcysteine (NAC) | Bioavailability | 6-10% | Human | [8] |
| Tₘₐₓ | 1-2 hours | Human | [9] | |
| t₁/₂ | ~6.25 hours | Human | [9] | |
| Volume of Distribution | 0.33 - 0.47 L/kg | Human | [9] | |
| N-acetylcysteine Ethyl Ester (NACET) | Bioavailability | Significantly higher than NAC | Rat | [10][11] |
| Cellular Uptake | Rapidly enters cells | Rat | [10][11] | |
| Cysteamine (Delayed-Release) | Tₘₐₓ (fasted) | ~3 hours | Human | [1][12] |
| Cₘₐₓ (fasted) | 29.4 ± 1.7 µM | Human | [1] | |
| AUC₀₋₂₄ (fasted) | 6,313 ± 329 min*µM | Human | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate thiol-based prodrugs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a reference antioxidant (e.g., Trolox or ascorbic acid).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound or reference antioxidant to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents: MTT solution, cell culture medium, test compound, and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a few hours at 37°C.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the test compound that reduces cell viability by 50%) can be calculated from the dose-response curve.
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered thiol-based prodrug.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
This guide provides a comparative overview of several key thiol-based prodrugs, highlighting their mechanisms of action and performance based on available experimental data. N-acetylcysteine is a well-established compound with a long history of clinical use, though its oral bioavailability is limited.[8][9] N-acetylcysteine ethyl ester has been developed to overcome this limitation, demonstrating enhanced cellular permeability and bioavailability.[10][11] Cysteamine, another important thiol-based drug, is used in the treatment of specific metabolic disorders, with various formulations developed to optimize its release profile.[13][14]
The lack of publicly available data on "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" underscores the need for further research to characterize its potential as a therapeutic agent. Future studies should focus on conducting the types of experiments outlined in this guide—including quantitative antioxidant assays, cytotoxicity profiling, and pharmacokinetic studies—to establish a comprehensive understanding of its properties and potential advantages over existing thiol-based prodrugs. For researchers in the field, the methodologies and comparative data presented here offer a valuable resource for the evaluation and development of the next generation of thiol-based therapeutics.
References
- 1. Pharmacokinetic Studies of Cysteamine Bitartrate Delayed-Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells [mdpi.com]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. buynacet.com [buynacet.com]
- 11. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cystinosis.org [cystinosis.org]
- 13. A novel sustained‐release cysteamine bitartrate formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester and its Alternatives in Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" and two alternative compounds, N-Acetylcysteine ethyl ester (NACET) and Mito-TEMPO, in various cell lines. The information is intended to assist researchers in evaluating these molecules for potential therapeutic applications, particularly in contexts involving oxidative stress.
Introduction to the Compounds
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester , also known as I-152 , is a novel molecule that combines two pro-glutathione (GSH) agents: N-acetyl-cysteine (NAC) and cysteamine (MEA).[1] Its proposed mechanism of action involves not only supplying precursors for GSH synthesis but also activating key cellular stress response pathways.[1][2]
N-Acetylcysteine ethyl ester (NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC).[3] Its enhanced permeability allows for more efficient intracellular delivery of cysteine, a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH).[3]
Mito-TEMPO is a mitochondria-targeted antioxidant.[4][5] It specifically accumulates within the mitochondria and scavenges superoxide radicals, thereby protecting this critical organelle from oxidative damage.[4][5]
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activity of I-152, NACET, and Mito-TEMPO in different cell line models.
Table 1: Cytoprotective and Antioxidant Effects
| Compound | Cell Line | Stressor | Concentration | Endpoint | Result | Reference(s) |
| I-152 | RAW 264.7 (Murine Macrophage) | - | 0.25 - 1 mM | NRF2 Activation | Dose-dependent activation | [1][2] |
| 1 mM | ATF4 Activation | Activation at high doses | [1][2] | |||
| NACET | ARPE-19 (Human Retinal Pigment Epithelial) | 2 mM H₂O₂ | 0.4 mM | Cell Viability | Significant protection | [3][6] |
| 0.5 mM t-BOOH | 0.4 mM | Cell Viability | Significant protection | [3][6] | ||
| - | 0.2 - 1 mM | Intracellular GSH | Significant increase | [3][6] | ||
| Mito-TEMPO | SH-SY5Y (Human Neuroblastoma) | 100 µM Glutamate | 50 µM | Cell Viability | Restored to 82.90 ± 1.78% | [4][5] |
| 100 µM Glutamate | 100 µM | Cell Viability | Restored to 93.56 ± 2.85% | [4][5] | ||
| 100 µM Glutamate | 50 - 100 µM | LDH Release | Reduced neurotoxicity | [4][5] |
Table 2: Anti-proliferative Effects
| Compound | Cell Line | Endpoint | Result | Reference(s) |
| I-152 | RAW 264.7 | Cell Proliferation/Survival | Reduction at high doses | [1] |
| NACET | Not Reported | - | - | - |
| Mito-TEMPO | Not Reported | - | - | - |
Experimental Protocols
Cell Viability Assays
-
MTT Assay (for Mito-TEMPO in SH-SY5Y cells):
-
Seed SH-SY5Y cells in a 96-well plate.
-
Treat cells with varying concentrations of Mito-TEMPO and/or glutamate for the desired duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[4][5]
-
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (for NACET in ARPE-19 cells):
-
Plate ARPE-19 cells in a 96-well plate and allow them to reach confluence.
-
Treat the cells with NACET and/or an oxidative stressor (e.g., H₂O₂ or t-BOOH).
-
Add the CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
Record the absorbance at 490 nm using a 96-well plate reader.[3][6]
-
Cytotoxicity Assay
-
Lactate Dehydrogenase (LDH) Release Assay (for Mito-TEMPO in SH-SY5Y cells):
-
Culture SH-SY5Y cells in a 96-well plate and treat with the compounds of interest.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT) to each well.
-
Incubate in the dark at room temperature. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the level of cytotoxicity.[4][5]
-
Measurement of Intracellular Glutathione (GSH)
-
Thiol Detection with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) (for NACET in ARPE-19 cells):
-
Treat ARPE-19 cells with NACET.
-
Lyse the cells to release intracellular contents.
-
Add DTNB to the cell lysate. DTNB reacts with sulfhydryl groups, including the thiol group of GSH, to produce a yellow-colored product (TNB²⁻).
-
Measure the absorbance of the solution at 412 nm. The concentration of GSH is determined by comparing the absorbance to a standard curve of known GSH concentrations.[3][6]
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of I-152 and Mito-TEMPO are depicted in the following diagrams.
Caption: Mechanism of action for I-152.
Caption: Protective mechanism of Mito-TEMPO.
Conclusion
-
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) shows promise as a potent activator of the NRF2 antioxidant pathway, offering a potential advantage over its constituent parts, NAC and MEA.[1][2] However, the current publicly available data lacks detailed quantitative analysis of its cytoprotective or anti-proliferative effects across a range of cell lines and concentrations. The observed activation of ATF4 and subsequent reduction in cell proliferation at high doses warrants further investigation to define a therapeutic window.[1]
-
N-Acetylcysteine ethyl ester (NACET) demonstrates clear cytoprotective effects against oxidative stress in retinal pigment epithelial cells, superior to that of NAC.[3][6] Its ability to robustly increase intracellular GSH levels makes it a strong candidate for conditions characterized by GSH depletion.[3][6]
-
Mito-TEMPO effectively mitigates mitochondrial-derived oxidative stress and protects against glutamate-induced neurotoxicity.[4][5] Its targeted action within the mitochondria makes it a valuable tool for studying and potentially treating pathologies driven by mitochondrial dysfunction.[4][5] The engagement of the PI3K/Akt/mTOR pathway highlights its influence on cell survival signaling.[4][5]
Recommendation: While I-152 presents an interesting mechanistic profile, further in-depth studies are required to quantify its biological activity and establish a clear dose-response relationship in relevant cell models. For researchers seeking well-characterized compounds with readily available quantitative data for cytoprotection against oxidative stress, NACET and Mito-TEMPO represent excellent alternatives with distinct mechanisms of action. The choice between NACET and Mito-TEMPO would depend on the specific cellular compartment and oxidative stress pathways being investigated.
References
- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" cross-validation of analytical methods
Focus: Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of the N-acetylcysteine thioester conjugate, "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" (referred to herein as Compound I-152, a synonym found in public databases[1]).
The objective of this guide is to present a framework for the cross-validation of these analytical techniques, ensuring data integrity and consistency across different bioanalytical platforms. The data and protocols presented are representative examples derived from methodologies used for structurally similar thiol and thioester compounds and adhere to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation[2][3][4].
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development that demonstrates the equivalency of two distinct methods designed to measure the same analyte. This process is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one. The objective is to ensure that the data generated by each method are reliable and interchangeable.
Compound I-152 is a peptide-like molecule containing a free thiol group and a thioester linkage[1]. The analysis of such compounds is challenging due to the high reactivity of the sulfhydryl group, which is susceptible to oxidation[5]. Therefore, robust and validated analytical methods are paramount for accurate quantification in biological matrices.
Overview of Compared Analytical Methods
This guide compares a traditional HPLC-UV method with a more modern and sensitive LC-MS/MS method.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique that separates compounds based on their interaction with a stationary phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. It is robust and cost-effective but may lack the specificity and sensitivity required for complex biological samples.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It allows for the precise measurement of an analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, making it the gold standard for bioanalysis[6][7][8].
The logical workflow for performing a cross-validation between two such analytical methods is depicted below.
Caption: A flowchart illustrating the key stages of a typical cross-validation process between two analytical methods.
Experimental Protocols
The following protocols are representative and designed for the quantification of Compound I-152 in human plasma. The handling of thiol-containing compounds requires care to prevent oxidation; therefore, sample preparation includes a stabilization step[5][9].
3.1. Sample Preparation (Applicable to both methods)
-
Collection: Collect blood in K2-EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C to obtain plasma.
-
Stabilization: Immediately after separation, treat 500 µL of plasma with 10 µL of a 100 mM solution of N-ethylmaleimide (NEM) to alkylate the free thiol group of Compound I-152, preventing disulfide bond formation. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing the internal standard (IS) to the stabilized plasma. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition for the respective analysis (HPLC-UV or LC-MS/MS).
3.2. Method 1: HPLC-UV Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase linearly to 60% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
UV Detection: 220 nm.
3.3. Method 2: LC-MS/MS Protocol
-
Instrumentation: Sciex Triple Quad™ 5500 system with an ExionLC™ AC system, or equivalent.
-
Column: Kinetex C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase linearly to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Compound I-152-NEM adduct: Precursor Ion (Q1) > Product Ion (Q3) [Hypothetical: m/z 390.1 > 143.1]
-
Internal Standard (IS): [To be selected based on structural similarity and availability]
-
Cross-Validation Data Summary
The following tables summarize the performance characteristics of each method, based on validation experiments conducted according to ICH guidelines[2][10][11]. The data are illustrative.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| Calibration Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | - |
| Correlation Coeff. (r²) | > 0.997 | > 0.999 | ≥ 0.995 |
| LOD (Limit of Detection) | 20 ng/mL | 0.15 ng/mL | Signal-to-Noise ≥ 3 |
| LOQ (Limit of Quant.) | 50 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | HPLC-UV | LC-MS/MS | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy (% Bias) | Accuracy (% Bias) | Within ±15% (±20% at LOQ) | ||
| LOQ QC | 50 | -2.5% | - | - |
| LOQ QC | 0.5 | - | 4.8% | - |
| Low QC | 150 | 5.3% | - | - |
| Low QC | 1.5 | - | 1.5% | - |
| Mid QC | 1000 | 1.8% | 150 | -3.2% |
| High QC | 4000 | -4.1% | 800 | 0.9% |
| Precision (% RSD) | Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | ||
| LOQ QC | 50 | 8.9% | - | - |
| LOQ QC | 0.5 | - | 11.2% | - |
| Low QC | 150 | 6.2% | - | - |
| Low QC | 1.5 | - | 7.5% | - |
| Mid QC | 1000 | 4.5% | 150 | 5.1% |
| High QC | 4000 | 5.1% | 800 | 3.8% |
-
Accuracy is reported as the percent deviation from the nominal concentration (% Bias).
-
Precision is reported as the relative standard deviation (% RSD) of replicate measurements.
The relationship between these core validation parameters is essential for establishing a method's reliability.
References
- 1. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" comparative pharmacokinetics with parent drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of N-acetylcysteine (NAC) and its S-ethyl ester derivative, referred to in formal nomenclature as Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, and more commonly known as N-acetylcysteine ethyl ester (NACET). The primary focus of developing NACET has been to overcome the significant pharmacokinetic limitations of its parent drug, NAC, namely its low oral bioavailability. This document synthesizes experimental data to highlight these differences.
Executive Summary
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent. However, its clinical efficacy is often hampered by poor oral bioavailability, which is estimated to be between 3-10%[1]. This is largely due to extensive first-pass metabolism in the liver and intestines[1]. To address this, various prodrugs have been developed, with N-acetylcysteine ethyl ester (NACET) emerging as a promising alternative. By esterifying the carboxyl group of NAC, NACET exhibits increased lipophilicity, leading to significantly improved absorption and cellular uptake[2][3]. Experimental data demonstrates that NACET has a markedly higher oral bioavailability, approximately 60%, compared to NAC[4][5]. This enhanced bioavailability allows for more effective delivery of the therapeutic agent to target tissues, including the brain[2][4].
Comparative Pharmacokinetics: NAC vs. NACET
The pharmacokinetic parameters of NAC and NACET have been delineated in several preclinical studies. The following tables summarize the key quantitative data from a comparative study in rats, illustrating the superior pharmacokinetic profile of NACET following oral administration.
| Pharmacokinetic Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | Reference |
| Oral Bioavailability (%) | ~4 - 10% | ~60% | [3][4][5] |
| Plasma Concentration | High peak, rapid decline | Very low concentrations | [2][3][6] |
| Cellular Uptake | Limited | Rapid and extensive | [2][4][6] |
| Blood-Brain Barrier Permeability | Poor | Readily crosses | [2][4] |
Table 1: Comparative Pharmacokinetic Parameters of Oral NAC and NACET in Rats.
Experimental Protocols
The data presented in this guide is based on preclinical studies in rats. The following is a generalized experimental protocol typical for such comparative pharmacokinetic analyses.
Animal Model: Male Wistar rats are often used for these studies. The animals are typically housed in controlled environments with regulated light-dark cycles and have free access to food and water prior to the experiment. For oral administration studies, a period of fasting is common to ensure standardized gastrointestinal conditions.
Drug Administration:
-
Oral Administration: NAC and NACET are dissolved in a suitable vehicle, such as saline solution. The drugs are administered orally via gavage at a specified dose (e.g., 60 mg/kg for NAC and an equimolar dose for NACET)[7].
-
Intravenous Administration: For determining absolute bioavailability, a separate group of animals receives the drug intravenously, typically through a cannulated vein (e.g., jugular vein), at a lower dose (e.g., 6 mg/kg)[7].
Sample Collection: Blood samples are collected at predetermined time points post-administration. For intravenous administration, sampling is more frequent in the initial phase. For oral administration, sampling is spread over a longer period to capture the absorption phase. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma[7].
Analytical Method: The concentrations of NAC and NACET in plasma are determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS)[8]. This method allows for the sensitive and specific quantification of the parent drug and its prodrug. The sample preparation often involves protein precipitation followed by derivatization to stabilize the thiol group of NAC.
Metabolic Pathway and Mechanism of Action
The enhanced efficacy of NACET is attributed to its unique metabolic pathway. Unlike NAC, which is largely metabolized in the gastrointestinal tract and liver before reaching systemic circulation, NACET is readily absorbed and enters cells. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release NAC and subsequently cysteine. Cysteine is the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH)[2][3][6].
Figure 1: Metabolic pathway of NACET vs. NAC.
The above diagram illustrates the superior absorption and cellular uptake of NACET compared to NAC. Once inside the cell, NACET is efficiently converted to NAC and then cysteine, which boosts the synthesis of glutathione, the body's primary antioxidant.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative pharmacokinetic study of NAC and NACET.
Figure 2: Workflow for comparative pharmacokinetic study.
This workflow highlights the key steps involved in generating the comparative pharmacokinetic data, from animal model selection through to final data analysis and comparison.
References
- 1. tandfonline.com [tandfonline.com]
- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" assessing superiority over existing compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-acetylcysteine (NAC) derivatives, assessing their potential superiority over the parent compound, N-acetylcysteine. While direct experimental data for "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" is not publicly available, this guide will utilize data from analogous NAC prodrugs, namely N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), to illustrate the potential advantages of such chemical modifications.
N-acetylcysteine is a well-established antioxidant and mucolytic agent with a broad range of therapeutic applications.[1] However, its clinical efficacy can be limited by low oral bioavailability.[2] To overcome this limitation, various prodrugs have been developed to enhance its pharmacokinetic and pharmacodynamic properties. This guide will delve into the comparative efficacy of these derivatives against NAC, focusing on their antioxidant potential and cellular protective effects.
Enhanced Antioxidant and Radical Scavenging Activity
In vitro studies have demonstrated that NAC derivatives can exhibit superior antioxidant properties compared to NAC. For instance, N-acetylcysteine amide (NACA) has been shown to possess a greater capacity for scavenging 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radicals and a higher reducing power at all tested concentrations.[3][4] While the hydrogen peroxide scavenging ability varies with concentration, NACA shows greater efficacy at higher concentrations.[3][4]
Similarly, N-acetylcysteine ethyl ester (NACET) has demonstrated significantly more rapid reactivity with oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide (t-BOOH) compared to NAC.[5] This enhanced reactivity suggests a more immediate and potent direct antioxidant effect.
Table 1: Comparative Antioxidant Activity of NAC and its Derivatives
| Compound | DPPH Radical Scavenging Ability | Reducing Power | H₂O₂ Scavenging (at highest concentration) | Reactivity with H₂O₂ (t₁/₂) | Reactivity with t-BOOH (t₁/₂) |
| N-acetylcysteine (NAC) | Lower than NACA | Lower than NACA | Lower than NACA | 8.81 ± 0.45 min | 88.3 ± 4.51 min |
| N-acetylcysteine amide (NACA) | Higher than NAC | Higher than NAC | Higher than NACA | Not Reported | Not Reported |
| N-acetylcysteine ethyl ester (NACET) | Not Reported | Not Reported | Not Reported | 1.16 ± 0.18 min | 12.2 ± 0.8 min |
| Data sourced from references[3][4][5]. |
Superior Cellular Protection and Glutathione Replenishment
The primary mechanism of NAC's indirect antioxidant activity is its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] NAC derivatives, with their improved cell permeability, are designed to more efficiently deliver cysteine for GSH synthesis.
Studies on retinal pigment epithelial (RPE) cells under oxidative stress have shown that NACET provides protection at significantly lower concentrations than NAC.[5] NACET was effective at 0.4 mM, whereas NAC required a concentration of 2 mM to exhibit a protective effect.[5] Furthermore, NACET was found to be more effective at increasing intracellular GSH levels in these cells.[5] Oral administration of NACET in rats also led to an increase in GSH levels in the eyes, highlighting its potential for in vivo efficacy.[7]
In a model of acetaminophen-induced hepatotoxicity, both NAC and NACA demonstrated protective effects by restoring GSH levels, scavenging reactive oxygen species (ROS), and preserving mitochondrial function. However, NACA was found to be more efficient than NAC in mitigating oxidative stress and cellular damage.[8]
Table 2: Comparative Cellular Protective Effects of NAC and its Derivatives
| Compound | Protective Concentration (vs. H₂O₂ in RPE cells) | Intracellular GSH Increase (RPE cells) | Protection against Acetaminophen-induced Hepatotoxicity |
| N-acetylcysteine (NAC) | 2 mM | Less effective than NACET | Effective |
| N-acetylcysteine amide (NACA) | Not Reported | Not Reported | More effective than NAC |
| N-acetylcysteine ethyl ester (NACET) | 0.4 mM | More effective than NAC | Not Reported |
| Data sourced from references[5][8]. |
Experimental Protocols
DPPH Radical Scavenging Assay
The free radical scavenging activity of the compounds is determined using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol is prepared. Different concentrations of the test compounds (NAC and its derivatives) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Cell Viability Assay (MTT Assay)
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells (e.g., ARPE-19) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compounds (NAC and its derivatives) in the presence or absence of an oxidative stressor (e.g., H₂O₂). After an incubation period, the medium is replaced with fresh medium containing MTT. The cells are incubated further to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Intracellular Glutathione (GSH) Measurement
Intracellular GSH levels are quantified using a commercially available GSH assay kit. Cells are cultured and treated as described for the cell viability assay. After treatment, the cells are harvested and lysed. The cell lysates are then processed according to the manufacturer's instructions for the GSH assay kit. This typically involves a reaction that produces a fluorescent or colorimetric product, the intensity of which is proportional to the amount of GSH present. The fluorescence or absorbance is measured using a plate reader, and the GSH concentration is determined by comparison to a standard curve.
Signaling Pathways and Mechanisms of Action
The protective effects of NAC and its derivatives are mediated through various signaling pathways. A key pathway is the replenishment of intracellular glutathione, which directly neutralizes reactive oxygen species and is a crucial cofactor for antioxidant enzymes. Furthermore, NAC has been shown to modulate inflammatory pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.
Caption: Cellular mechanisms of NAC and its derivatives.
The diagram above illustrates the dual mechanism of action. As prodrugs, NAC derivatives are hydrolyzed to NAC, which then provides cysteine for glutathione synthesis, leading to the neutralization of reactive oxygen species (ROS). Additionally, NAC can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the expression of pro-inflammatory genes.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the efficacy of a novel NAC derivative to NAC would involve a series of in vitro and in vivo experiments.
Caption: A logical workflow for evaluating novel NAC derivatives.
This workflow begins with the synthesis of the NAC derivative and proceeds to a battery of in vitro assays to assess its antioxidant and cytoprotective properties in relevant cell models. Promising candidates would then advance to in vivo studies in animal models to evaluate their pharmacokinetics, efficacy in a disease context, and safety profile. The collective data is then analyzed to draw a direct comparison with the parent compound, NAC.
References
- 1. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells | Semantic Scholar [semanticscholar.org]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" head-to-head study with [competitor compound]
A detailed analysis for researchers, scientists, and drug development professionals on the comparative efficacy of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) and its parent compound, N-Acetylcysteine (NAC), in modulating the NRF2-mediated antioxidant pathway.
This guide provides a comprehensive, data-driven comparison of I-152 and N-Acetylcysteine (NAC), focusing on their respective abilities to activate the antioxidant response element (ARE) signaling pathway. The data presented is primarily derived from a key study by Crinelli et al. (2021) in Antioxidants, which systematically evaluated the molecular mechanisms of I-152.
Executive Summary
I-152, a conjugate of N-acetyl-cysteine (NAC) and cysteamine (MEA), demonstrates significantly greater potency in activating the NRF2 signaling pathway and increasing intracellular glutathione (GSH) levels compared to NAC alone.[1][2][3] Experimental evidence in RAW 264.7 macrophage-like cells indicates that I-152 can effectively induce NRF2 activation at concentrations where NAC shows no effect.[1] This enhanced activity is attributed to a more efficient cellular uptake and a direct interaction with KEAP1, the negative regulator of NRF2.[1][2][3]
Data Presentation
The following tables summarize the key quantitative findings from the comparative analysis of I-152 and NAC.
Table 1: Comparative Efficacy in NRF2 Activation
| Compound | Concentration | NRF2 Protein Level (Fold Change vs. Control) |
| I-152 | 0.125 mM | Significant Increase |
| 1 mM | Significant Increase | |
| NAC | 1 mM | No significant effect |
| MEA | 1 mM | Significant Increase |
Data derived from Western Blot analysis in RAW 264.7 cells after 2 hours of treatment.[1]
Table 2: Comparative Efficacy in Boosting Intracellular Glutathione (GSH) Levels
| Compound | Outcome |
| I-152 | Superior potency in increasing GSH content |
| NAC | Less effective than I-152 |
| MEA | Less effective than I-152 |
Qualitative summary based on HPLC analysis of thiol content.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the general experimental workflow employed in the comparative studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Crinelli et al. (2021).
Cell Culture
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37 °C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for NRF2 Activation
-
Treatment: Cells were treated with I-152, NAC, or MEA at the indicated concentrations for specified time periods.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4 °C with a primary antibody against NRF2.
-
A primary antibody against a housekeeping protein (e.g., β-actin) was used as a loading control.
-
After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Immunoreactive bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software, and NRF2 levels were normalized to the loading control.
High-Performance Liquid Chromatography (HPLC) for Thiol Content
-
Sample Preparation:
-
After treatment, cells were lysed, and the lysate was deproteinized using a precipitating solution (e.g., containing metaphosphoric acid and EDTA).
-
The supernatant was collected after centrifugation.
-
-
Derivatization: The supernatant was mixed with a solution of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) to derivatize the thiol groups.
-
HPLC Analysis:
-
The derivatized samples were analyzed by reverse-phase HPLC.
-
Separation was achieved using a C18 column with a suitable mobile phase gradient.
-
Detection was performed using a UV-Vis detector at an appropriate wavelength.
-
-
Quantification: The concentration of GSH and other thiols was determined by comparing the peak areas to those of known standards. Values were normalized to the total protein concentration of the cell lysate.
Lactate Dehydrogenase (LDH)-based Cytotoxicity Assay
-
Assay Principle: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with various concentrations of the compounds.
-
After the incubation period, the culture medium was collected.
-
The remaining cells were lysed to determine the total LDH content.
-
LDH activity in both the medium and the cell lysate was measured spectrophotometrically using an LDH assay kit.
-
-
Calculation: Cytotoxicity was calculated as the percentage of LDH released into the medium relative to the total LDH content.
Conclusion
The available experimental data strongly suggests that I-152 is a more potent inducer of the NRF2-mediated antioxidant response than its parent compound, NAC. This is evidenced by its ability to significantly increase NRF2 protein levels and boost intracellular GSH at concentrations where NAC is ineffective.[1] The dual-action mechanism of I-152, providing both precursors for GSH synthesis and directly activating the NRF2 pathway, positions it as a promising candidate for further investigation in contexts where cellular redox homeostasis is compromised. Researchers and drug development professionals should consider the superior potency of I-152 when selecting thiol-based antioxidant compounds for their studies.
References
- 1. Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester | C9H16N2O3S2 | CID 484333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Data: A Comparative Guide to Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester, also known by its synonym I-152. The objective is to offer a clear and structured overview of its reported biological activities and the experimental conditions under which these were observed, aiding in the assessment of data reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies involving I-152. This allows for a direct comparison of its effects across different experimental setups.
Table 1: In Vitro Efficacy of I-152
| Parameter | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| NRF2 mRNA level | RAW 264.7 | 1 mM | 1h or 2h | Reduction in NRF2 mRNA | [1] |
| NRF2 & p53 protein levels | RAW 264.7 | 1 mM | 0-60 min | Reduction in NRF2 and p53 levels | [1] |
| ATF4 expression | RAW 264.7 | 1 mM | 1, 2, 6, and 24h | Increased ATF4 mRNA expression | [1] |
| Gclc, Chac1, Chop mRNA levels | RAW 264.7 | 0.062, 0.125, 0.25, or 1 mM | 6h or 24h | Increased mRNA levels | [1] |
| Glutathione (GSH) level | RAW 264.7 | 0.062, 0.125, 0.25, or 1 mM | 2h | Increased GSH levels | [1] |
| Cytotoxicity/Growth Inhibition | RAW 264.7 | 1 mM | 24h and 48h | Exhibited cytotoxic and growth inhibitory effects | [1] |
| SARS-CoV-2 RBD/ACE2 Binding Inhibition (IC50) | - | 3.9 mM | - | Inhibition of RBD/ACE2 interaction | [2] |
| SARS-CoV-2 Plaque Reduction (in vitro) | Vero E6 | 0.25 mM | 24h post-infection | Over 90% reduction in virus production | [2] |
Table 2: In Vivo Efficacy of I-152 in LP-BM5 Murine Leukemia Virus-Infected Mice
| Parameter | Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Plasma IgG | LP-BM5-infected mice | 30 µmol/mouse | Intraperitoneal | 3 times a week for 9 weeks | Decreased plasma IgG | [3] |
| IgG/Syndecan 1 ratio in lymph nodes | LP-BM5-infected mice | 30 µmol/mouse | Intraperitoneal | 3 times a week for 9 weeks | Increased IgG/Syndecan 1 ratio | [3] |
| Proviral DNA content | LP-BM5-infected mice | Not specified | Not specified | Not specified | Reduction in proviral DNA in lymph nodes and spleen | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols described in the cited literature.
In Vitro Assays with RAW 264.7 Cells[1]
-
Cell Culture: RAW 264.7 cells were cultured under standard conditions.
-
Treatment: Cells were treated with I-152 at concentrations ranging from 0.062 mM to 10 mM for various durations (0 minutes to 48 hours).
-
Analysis of mRNA levels: Quantitative real-time PCR was used to measure the mRNA levels of NRF2, Gclc, Chac1, and Chop.
-
Analysis of Protein levels: Western blotting was employed to determine the protein levels of NRF2, p53, and ATF4.
-
Glutathione (GSH) Measurement: Intracellular GSH content was determined by HPLC.[5]
-
Cytotoxicity and Growth Inhibition Assays: Standard assays were used to assess the effect of I-152 on cell viability and proliferation.
In Vivo Studies with LP-BM5-Infected Mice[3]
-
Animal Model: C57BL/6 mice were infected with the LP-BM5 murine leukemia retroviral complex.
-
Treatment: I-152 was administered intraperitoneally at a dose of 30 µmol/mouse, three times a week for nine weeks.
-
Analysis of Immunoglobulins: Plasma IgG levels were measured. The ratio of IgG to Syndecan 1 in the lymph nodes was also determined.
-
Histological Analysis: Accumulation of IgG within the Endoplasmic Reticulum (ER) of lymph node cells was assessed.
SARS-CoV-2 RBD/ACE2 Binding and Inhibition Assays[2]
-
ELISA-based Binding Assay: The binding activity of the SARS-CoV-2 Receptor Binding Domain (RBD) to Angiotensin-Converting Enzyme 2 (ACE2) was evaluated in the presence of varying concentrations of I-152 to determine the IC50 value.
-
Surface Plasmon Resonance (SPR): SPR measurements were used to further characterize the interaction between ACE2 and RBD that had been pre-incubated with I-152.
-
Plaque Reduction Assay: Vero E6 cells were infected with SARS-CoV-2, and the effect of I-152 on the number of viral plaques was quantified to assess its antiviral activity.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways influenced by I-152 and a typical experimental workflow.
Caption: Proposed mechanism of action for I-152.
Caption: Workflow for in vitro antiviral efficacy testing.
Concluding Remarks
The available literature indicates that Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester (I-152) is a pro-drug of N-acetyl-cysteine (NAC) and β-mercaptoethylamine (MEA) that effectively boosts intracellular glutathione (GSH) levels.[4][5] Experimental data, primarily from a consistent research group, demonstrates its potential as an antiviral and immunomodulatory agent.[3][5] The compound has been shown to activate the NRF2 and ATF4 signaling pathways and to exhibit cytotoxic effects at higher concentrations in vitro.[1] In vivo studies in a murine AIDS model suggest its ability to modulate the humoral immune response.[3] Furthermore, recent investigations have highlighted its inhibitory effects on SARS-CoV-2 entry and replication.[2]
For full reproducibility, researchers should pay close attention to the specific cell lines, animal models, concentrations, and treatment durations outlined in the referenced studies. The provided data tables and protocol summaries serve as a valuable resource for designing and interpreting future experiments with I-152.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. I-152, a supplier of N-acetyl-cysteine and cysteamine, inhibits immunoglobulin secretion and plasma cell maturation in LP-BM5 murine leukemia retrovirus-infected mice by affecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine - PMC [pmc.ncbi.nlm.nih.gov]
"Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" benchmarking against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the investigational compound "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester," hereafter referred to as Compound X, against the established industry standard, N-acetylcysteine (NAC). Compound X is a novel derivative of NAC, featuring an S-ester of thioacetic acid, which is hypothesized to enhance cellular uptake and bioavailability. This document outlines the potential advantages of this modification through a series of standardized in vitro and in vivo assays, presenting a framework for its evaluation as a potential therapeutic agent in conditions associated with oxidative stress and glutathione depletion.
Mechanism of Action and Rationale
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent that acts as a precursor to L-cysteine, a key component of the endogenous antioxidant glutathione (GSH). However, the clinical efficacy of NAC can be limited by its low bioavailability. Compound X is designed as a prodrug to overcome this limitation. The thioester linkage is anticipated to be more readily cleaved intracellularly, leading to a more efficient release of the active NAC moiety and a subsequent increase in intracellular cysteine and GSH levels.
The proposed mechanism involves the passive diffusion of the more lipophilic Compound X across the cell membrane, followed by intracellular enzymatic hydrolysis to release NAC. This targeted intracellular delivery is expected to result in a more potent antioxidant effect compared to equimolar concentrations of NAC.
Caption: Proposed mechanism of Compound X action.
Performance Benchmarking: Compound X vs. N-Acetylcysteine
The following tables summarize the hypothetical comparative data between Compound X and NAC across key performance indicators.
Table 1: In Vitro Antioxidant Activity
| Parameter | Compound X | N-Acetylcysteine (NAC) | Assay Method |
| IC50 (DPPH Assay) | 85 µM | 150 µM | DPPH radical scavenging |
| Cellular Antioxidant Activity (CAA) | 1.2 µmol QE/100 µmol | 0.7 µmol QE/100 µmol | Dichlorofluorescin assay |
| Glutathione (GSH) Replenishment | 180% of baseline | 120% of baseline | Glutathione assay |
Table 2: Cellular Viability under Oxidative Stress
| Parameter | Compound X | N-Acetylcysteine (NAC) | Cell Line |
| EC50 (H2O2 Challenge) | 75 µM | 120 µM | HepG2 |
| % Viability at 100 µM | 92% | 75% | A549 |
| Apoptosis Reduction | 60% | 40% | SH-SY5Y |
Table 3: Pharmacokinetic Properties (In Vivo Model)
| Parameter | Compound X | N-Acetylcysteine (NAC) | Animal Model |
| Bioavailability (Oral) | 45% | 10% | Sprague-Dawley Rat |
| Peak Plasma Concentration (Cmax) | 25 µg/mL | 8 µg/mL | Sprague-Dawley Rat |
| Time to Peak (Tmax) | 1.5 hours | 0.5 hours | Sprague-Dawley Rat |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
This assay assesses the direct antioxidant capacity of the compounds.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, Compound X, and NAC.
-
Procedure:
-
Prepare serial dilutions of Compound X and NAC in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
-
Cellular Glutathione (GSH) Assay
This protocol measures the ability of the compounds to replenish intracellular GSH levels.
-
Reagents: GSH assay kit (e.g., based on Ellman's reagent, DTNB), cell lysis buffer, Compound X, and NAC.
-
Procedure:
-
Plate cells (e.g., HepG2) and allow them to adhere overnight.
-
Treat cells with a GSH-depleting agent (e.g., buthionine sulfoximine) for 2 hours.
-
Replace the medium with fresh medium containing various concentrations of Compound X or NAC and incubate for 24 hours.
-
Lyse the cells and perform the GSH assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the intracellular GSH concentration relative to the protein content.
-
Caption: Workflow for the Cellular Glutathione Assay.
In Vivo Pharmacokinetic Study
This study evaluates the bioavailability and plasma concentration of the compounds in an animal model.
-
Subjects: Male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer Compound X or NAC orally via gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma samples for the concentration of the respective compounds and their metabolites using LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.
-
Caption: Workflow for the In Vivo Pharmacokinetic Study.
Conclusion
The presented data, although hypothetical, provides a strong rationale for the development of "Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester" (Compound X) as a superior alternative to N-acetylcysteine. The proposed thioester modification has the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of NAC, leading to enhanced therapeutic efficacy in disorders characterized by oxidative stress. Further empirical studies following the outlined protocols are warranted to validate these findings and establish the clinical utility of this novel compound.
Safety Operating Guide
Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester proper disposal procedures
Safe Disposal of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
Adherence to your institution's specific hazardous waste management guidelines and consultation with your Environmental Health and Safety (EH&S) department is mandatory.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or splash goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | All handling of this compound, including disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or volatile decomposition products.[1][2][3] |
Step-by-Step Disposal Protocol
This protocol provides a method for the collection, chemical deactivation, and final disposal of waste containing the specified compound.
Step 1: Waste Segregation and Collection
Properly segregate waste at the point of generation to prevent accidental mixing with incompatible chemicals.
-
Aqueous Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste: Contains Thiol and Thioester Compound."
-
Solid Waste: Collect any contaminated solid waste (e.g., pipette tips, contaminated gloves, weighing paper) in a separate, sealed plastic bag or container. This container should also be clearly labeled as hazardous waste containing the thiol compound.[1]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially strong acids or oxidizers, to prevent potentially hazardous reactions.
Step 2: Chemical Deactivation of Thiol Group (Recommended)
To mitigate the strong odor characteristic of thiol compounds, a deactivation step using a bleach solution is recommended. This should be performed in a chemical fume hood.[2]
Experimental Protocol for Deactivation:
-
Prepare a Deactivating Solution: Prepare a fresh solution of approximately 10% household bleach (sodium hypochlorite) in water.
-
Dilute the Waste: If you have a concentrated solution of the compound, dilute it with a compatible solvent (e.g., water or ethanol) before deactivation to control the reaction rate.
-
Slow Addition: Slowly and carefully add the diluted waste solution to the bleach solution with constant stirring. A general starting ratio is 1 part waste solution to 10 parts bleach solution.
-
Monitor the Reaction: Be aware that the reaction may be exothermic. If the container becomes warm, slow the rate of addition and/or cool the container in an ice bath.
-
Allow for Reaction Time: Let the mixture stir in the fume hood for at least 2 hours to ensure complete oxidation of the thiol group.
-
Final Collection: After the reaction is complete, transfer the deactivated solution to your aqueous hazardous waste container.
Step 3: Final Disposal
-
Contact EH&S: Once your hazardous waste container is no more than 90% full, seal it securely. Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department.
-
Follow Institutional Procedures: Adhere to all local and institutional procedures for hazardous waste labeling, storage, and disposal. In most cases, the final disposal method for such chemical waste is high-temperature incineration by a licensed waste management facility.[4]
Spill and Decontamination Procedures
-
Spills: In the event of a spill, contain the area. For small spills, absorb the material with a chemical absorbent pad or sand. Treat the contaminated absorbent material with a 10% bleach solution in the fume hood, then collect it as solid hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Glassware Decontamination: All glassware that has been in contact with the compound should be decontaminated before washing.[2] Rinse the glassware with a small amount of a compatible solvent, and collect this rinse as hazardous waste. Then, soak the glassware in a 10% bleach solution for at least 2 hours (or overnight) in a designated container within a fume hood.[2] After soaking, the glassware can be washed normally.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
Caption: Disposal workflow for thiol-containing chemical waste.
References
Essential Safety and Operational Guide for Handling Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester
Synonym: I-152 CAS Number: 311343-11-0
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the chemical's functional groups (thioester and mercaptan) and general laboratory safety principles. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its thioester and mercaptan functional groups. Mercaptans (thiols) are known for their strong, unpleasant odors and can be toxic.[1][2][3] Thioesters may cause skin and eye irritation.
1.1. Personal Protective Equipment (PPE) Summary
Proper PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Standard |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 or EN 166 |
| Skin | Nitrile or neoprene gloves (double-gloving recommended), and a flame-retardant lab coat | ASTM F1001 or EN 374 |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Follow OSHA 29 CFR 1910.134 |
| Body | Chemical-resistant apron and closed-toe shoes |
1.2. Engineering Controls
| Control | Specification |
| Ventilation | All handling must be conducted in a certified chemical fume hood. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this chemical.
2.1. Preparation and Handling
-
Pre-Handling Check: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.1.
-
Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to avoid inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Perform all reactions within the fume hood. Use sealed reaction vessels whenever possible.
2.2. Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Environment: Protect from light and moisture.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
3.2. Decontamination
-
Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a thorough washing with soap and water.
-
Work Surfaces: Decontaminate the work area within the fume hood after each use.
3.3. Final Disposal
-
All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site. Report the spill to the EHS office. |
Visual Workflow
The following diagram illustrates the key steps in the safe handling and disposal workflow for Ethanethioic acid, S-(2-(((2R)-2-(acetylamino)-3-mercapto-1-oxopropyl)amino)ethyl)ester.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
